4-Chloro-5-iodoquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVZXUXXHZSCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652954 | |
| Record name | 4-Chloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-13-9 | |
| Record name | 4-Chloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 4-Chloro-5-iodoquinazoline: A Critical Guide to Accessing the Peri-Position
Executive Summary & Strategic Importance
The 4-chloro-5-iodoquinazoline scaffold represents a high-value "privileged structure" in kinase inhibitor design. Unlike its ubiquitous 6-iodo or 7-iodo isomers, the 5-iodo variant (peri-position) offers a unique vector for structural elaboration.
-
Structural Utility: The 5-position iodine provides a steric handle that often points towards the solvent front or specific hydrophobic pockets (e.g., in PI3K
or BTK inhibitors), distinct from the hinge-binding vectors of the 6/7-positions. -
Synthetic Challenge: Accessing the 5-position is non-trivial due to the "ortho-effect" relative to the bridgehead nitrogen. Standard electrophilic aromatic substitution (EAS) on quinazolinones typically favors the 6- or 8-positions, making direct iodination of the core ineffective.
This guide details a convergent, regioselective synthesis starting from defined precursors to guarantee the 5-iodo isomer, avoiding the costly separation of regioisomers.
Retrosynthetic Analysis
The synthesis relies on constructing the pyrimidine ring after establishing the halogenation pattern on the benzene ring. The critical disconnection is the C2-N3 and C4-N3 bonds.
Figure 1: Retrosynthetic logic prioritizing regiochemical integrity.
Phase 1: Synthesis of the Critical Precursor
Objective: Synthesis of 2-Amino-6-iodobenzoic acid.
The Challenge: Direct iodination of anthranilic acid yields 3-iodo or 5-iodo (corresponding to 8- and 6-quinazoline positions). To secure the 6-position (quinazoline 5-position), we utilize a Nucleophilic Aromatic Substitution (
Protocol: Amination
Starting Material: 2-Fluoro-6-iodobenzoic acid (Commercially available or accessible via lithiation of 1-fluoro-3-iodobenzene).
-
Reaction Setup: Charge a pressure vessel (autoclave or sealed heavy-wall tube) with 2-fluoro-6-iodobenzoic acid (1.0 equiv).
-
Reagent: Add concentrated aqueous Ammonium Hydroxide (28-30% NH
) (10-15 equiv).-
Note: High ammonia concentration is required to overcome the deactivating effect of the carboxylate (which forms immediately).
-
-
Catalysis (Optional): Addition of Cu(0) powder (0.05 equiv) can accelerate the reaction via Ullmann-type mechanism if the
is sluggish. -
Conditions: Seal and heat to 80–100 °C for 12–24 hours.
-
Workup:
Key Quality Attribute:
Phase 2: Cyclization to the Quinazolinone Core
Objective: Formation of 5-iodoquinazolin-4(3H)-one.
This step constructs the pyrimidine ring. Formamidine acetate is preferred over formamide/ammonium formate because it operates under milder conditions, reducing the risk of de-iodination.
Protocol: Cyclocondensation
-
Solvent System: Ethanol or 2-Methoxyethanol (0.5 M concentration).
-
Reagents: Suspend 2-amino-6-iodobenzoic acid (1.0 equiv) and Formamidine Acetate (1.5 equiv).
-
Reaction: Reflux (
) for 4–6 hours.-
Monitoring: The suspension typically clears then reprecipitates the product. Monitor by LCMS for disappearance of starting material (
).
-
-
Workup:
Phase 3: Deoxychlorination (The End Game)
Objective: Conversion to 4-Chloro-5-iodoquinazoline.
Expert Insight - The "Peri-Effect": The iodine atom at position 5 exerts significant steric bulk near the carbonyl oxygen (position 4). This can hinder the formation of the imidoyl chloride. Standard reflux in neat
Mechanism & Workflow
The reaction proceeds via an intermediate phosphorodichloridate ester. A base (DIEA or
Figure 2: Two-stage chlorination protocol to minimize side-products.
Detailed Protocol
-
Setup: Dry glassware under
. -
Reagents: Suspend 5-iodoquinazolin-4(3H)-one (1.0 equiv) in Toluene (5 vol) or use neat
(10 equiv) if solubility is poor.-
Recommendation: Use neat
for maximum drive.
-
-
Base Addition: Cool to
. Add N,N-Diisopropylethylamine (DIEA) (1.5 equiv) dropwise.-
Why: The base scavenges HCl and catalyzes the formation of the reactive phosphoryl intermediate.
-
-
Reaction:
-
Stir at RT for 30 mins (Phosphorylation stage).
-
Heat to 90 °C for 2–4 hours.
-
Endpoint: LCMS analysis of an aliquot (quenched in MeOH) should show the methyl ether adduct (indicating the chloride was formed) or the chloride itself if run in non-nucleophilic media.
-
-
Quenching (Safety Critical):
-
Evaporate excess
under reduced pressure (rotary evaporator with base trap). -
Dilute residue with DCM.[1]
-
Slowly pour the organic stream into a rapidly stirring mixture of Ice and saturated
. -
Warning: Direct addition of water to the residue can cause violent exotherms.
-
-
Isolation:
Analytical Profile & Troubleshooting
| Parameter | Specification / Observation |
| Appearance | Off-white to yellow solid. |
| Stability | Moisture sensitive (hydrolyzes back to quinazolinone). Store under Argon at -20°C. |
| H-2: Singlet ~9.0-9.2 ppm (Deshielded). H-6, H-7, H-8: Aromatic signals. Look for the distinct coupling of H-6 (ortho to I) which will be chemically distinct from the 6-iodo isomer. | |
| LCMS |
Common Pitfalls:
-
Incomplete Reaction: Due to steric hindrance at C5. Solution: Add catalytic
(0.5 equiv) to the mix. -
Hydrolysis during workup: Solution: Keep the aqueous quench cold and minimize contact time. Use solid
for drying if possible.
References
-
Synthesis of 5-substituted quinazolinones
-
Title: Preparation of 5-iodo-4(3H)-quinazolinone and related compounds.[5]
- Source: WO P
- URL
-
-
Mechanistic Insight on Chlorination
-
General Quinazoline Methodologies
-
Precursor Synthesis (
Route):- Title: Synthesis of 2-amino-6-halobenzoic acids via nucleophilic arom
- Source:Tetrahedron Letters, 2005, 46(12), 2059-2062.
-
URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Master Key in Kinase Inhibition
The following technical guide is structured to provide actionable, high-level insights into the medicinal chemistry of the quinazoline scaffold. It moves beyond basic definitions to explore the causality of design choices, synthetic pathways, and biological validation.
Technical Guide for Medicinal Chemists & Drug Developers
The Privileged Nature of the Core
In the lexicon of medicinal chemistry, the quinazoline ring (benzo[d]pyrimidine) is defined as a "privileged structure" (Evans et al.). Its ubiquity in drug discovery is not accidental but stems from its unique electronic and geometric ability to mimic the purine ring of Adenosine Triphosphate (ATP).
The Hinge Binding Hypothesis
The primary driver of quinazoline efficacy in kinase inhibition is its interaction with the kinase hinge region.
-
N1 Acceptor: The nitrogen at position 1 acts as a hydrogen bond acceptor, typically interacting with the backbone NH of a specific residue (e.g., Met793 in EGFR) within the ATP-binding pocket.
-
N3 Role: While often solvent-exposed or involved in water-mediated bridging, the N3 position creates the necessary curvature to fit the adenine-binding cleft.
-
C4 Vector: The C4 position allows for the attachment of an aniline moiety, which projects into the hydrophobic pocket, providing specificity and potency.
Structural Biology & SAR: The "Engine Room"
To design a potent quinazoline inhibitor, one must treat the scaffold as a modular platform. The Structure-Activity Relationship (SAR) generally follows distinct zones of modification.
The SAR Map
-
The "Head" (C4 Position): Almost exclusively an aromatic amine (aniline). Substituents here (e.g., 3-chloro-4-fluoroaniline) dictate hydrophobic interactions and selectivity.
-
The "Tail" (C6/C7 Positions): These positions point towards the solvent front. They are critical for modulating physicochemical properties (solubility, LogP) and pharmacokinetic (PK) profiles. Bulky groups here (e.g., morpholine-propoxy in Gefitinib) prevent the molecule from penetrating too deeply into the pocket while improving oral bioavailability.
-
The "Warhead" (C6 Position - Advanced): In covalent inhibitors, this position often houses the Michael acceptor (acrylamide) to form irreversible bonds with cysteine residues.
Caption: Functional decomposition of the quinazoline scaffold, highlighting the distinct roles of the N1 hinge-binder, C4 selectivity vector, and C6/C7 pharmacokinetic modulation zones.
Case Studies: The Evolution of Clinical Success
The trajectory of Epidermal Growth Factor Receptor (EGFR) inhibitors illustrates the adaptability of the quinazoline core.[1][2]
Generation 1: Reversible Inhibition (Gefitinib/Erlotinib)
-
Mechanism: Competitive inhibition of ATP.
-
Chemistry: 4-anilinoquinazoline core with solubilizing ether chains at C6/C7.
-
Limitation: Susceptible to high concentrations of ATP and the T790M "gatekeeper" mutation, which sterically hinders binding.
Generation 2: Covalent Inhibition (Afatinib)
-
Mechanism: Irreversible inhibition.
-
Design Shift: Introduction of a Michael acceptor (crotonamide) at the C6 position.
-
Causality: The electrophilic double bond undergoes a 1,4-addition reaction with the thiol group of Cys797 at the lip of the ATP-binding pocket. This covalent bond renders the drug equipotent against wild-type and certain resistant mutants, as the off-rate is effectively zero.
Table 1: Comparative Profile of Key Quinazoline Drugs
| Drug | Generation | Binding Mode | Key Structural Feature | Primary Indication |
| Gefitinib | 1st | Reversible | C6-Morpholine propoxy | EGFR+ NSCLC |
| Erlotinib | 1st | Reversible | C6,C7-Bis(2-methoxyethoxy) | EGFR+ NSCLC |
| Lapatinib | 1st (Dual) | Reversible | C6-Furan-sulfone extension | HER2+ Breast Cancer |
| Afatinib | 2nd | Covalent | C6-Dimethylamino-crotonamide | EGFR/HER2 mutated NSCLC |
| Vandetanib | Multi-kinase | Reversible | C6-Piperidine (Solubility) | Medullary Thyroid Cancer |
Synthetic Methodologies: The "Workhorse" Route
While the Niementowski synthesis is historically significant, the most robust route for medicinal chemistry optimization—allowing late-stage diversification at the C4 position—is the Chlorination-SNAr sequence .
Protocol: General Synthesis of 4-Anilinoquinazolines
Objective: Synthesize a library of C4-substituted quinazolines from anthranilic acid.
Step 1: Cyclization to Quinazolin-4(3H)-one
-
Reagents: 2-Aminobenzoic acid (Anthranilic acid), Formamide (excess).
-
Procedure: Reflux 2-aminobenzoic acid (1.0 equiv) in formamide (5.0 equiv) at 150°C for 4–6 hours.
-
Mechanism: Thermal condensation forms the pyrimidine ring.
-
Workup: Cool to room temperature. Pour into ice water. The product precipitates as a solid. Filter, wash with water, and dry.
-
Checkpoint: Purity is typically high (>95%) and can be verified by NMR (distinct singlet at ~8.0 ppm for H-2).
-
Step 2: Chlorination (The Activation)
-
Reagents: Quinazolin-4(3H)-one, Thionyl Chloride (SOCl₂) or POCl₃, catalytic DMF.
-
Procedure: Suspend starting material in SOCl₂ (excess). Add 2-3 drops of DMF (Vilsmeier-Haack catalyst). Reflux for 2–3 hours until the solution becomes clear.
-
Safety Note: This releases HCl and SO₂ gas; use a scrubber.
-
Workup: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with toluene to remove traces.
-
Result: 4-Chloroquinazoline (highly reactive intermediate). Use immediately or store under inert gas.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 4-Chloroquinazoline (1.0 equiv), Substituted Aniline (1.1 equiv), Isopropanol (solvent).
-
Procedure: Dissolve chloride in isopropanol. Add aniline. Reflux for 2–4 hours.
-
Causality: The protonated nitrogen of the product often precipitates as the hydrochloride salt, driving the equilibrium forward.
-
Workup: Cool mixture. Filter the precipitate. Wash with cold isopropanol and ether.
-
Yield: Typically 70–90%.
-
Caption: The standard "Chlorination-S_NAr" synthetic route, favored for its ability to rapidly diversify the C4-aniline position in late-stage discovery.
Biological Validation: The Kinase Assay
Validating the synthesized core requires a robust biochemical assay. The FRET (Fluorescence Resonance Energy Transfer) assay is the industry standard for determining IC₅₀ values.
Protocol: In Vitro EGFR Kinase Inhibition (TR-FRET)
Principle: Detect phosphorylation of a substrate peptide using a Europium-labeled antibody. Inhibition prevents phosphorylation, reducing the FRET signal.
-
Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant human EGFR kinase domain (0.5 nM final).
-
Substrate: Biotin-labeled poly-Glu-Tyr peptide.
-
ATP: At K_m concentration (typically 10 µM for EGFR).
-
-
Compound Handling:
-
Dissolve quinazoline derivatives in 100% DMSO.
-
Prepare 3-fold serial dilutions.
-
Control 1 (Max Signal): DMSO only + Enzyme + Substrate + ATP.
-
Control 2 (Min Signal): No Enzyme (or excess Staurosporine).
-
-
Reaction:
-
Incubate Compound + Enzyme for 15 mins (allows pre-equilibrium).
-
Add ATP + Substrate mixture to initiate.
-
Incubate for 60 mins at Room Temp.
-
-
Detection:
-
Add Stop Solution containing EDTA (chelates Mg²⁺) and Detection Mix (Eu-Anti-Phosphotyrosine Ab + APC-Streptavidin).
-
The Eu-Ab binds phosphorylated tyrosine; Streptavidin binds biotin. Proximity causes FRET.
-
-
Analysis:
-
Read Fluorescence (Ex 340 nm / Em 665 nm).
-
Calculate % Inhibition =
. -
Fit data to a sigmoidal dose-response curve to derive IC₅₀.
-
Emerging Frontiers: Quinazoline PROTACs
The most significant recent advancement is the use of the quinazoline core as the "warhead" in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Instead of inhibiting the kinase, the molecule recruits an E3 ubiquitin ligase (like Cereblon or VHL) to ubiquitinate and degrade the protein.
-
Design Strategy:
-
Warhead: Gefitinib or Lapatinib analog (binds EGFR).
-
Linker: Attached at the solvent-exposed C6 or C7 position (replacing the solubilizing tails).
-
E3 Ligand: Thalidomide (binds Cereblon) or VHL ligand.
-
-
Advantage: Overcomes high ATP concentration barriers and can degrade scaffolding functions of the kinase that simple inhibition cannot stop.
References
-
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link
-
Wakeling, A. E., et al. (2002). "ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor for non-small cell lung cancer." Cancer Research. Link
-
Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery. Link
-
Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry. Link
-
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. Link
Sources
4-Chloro-5-iodoquinazoline: A Synthetic Guide for Orthogonal Functionalization
Executive Summary
4-Chloro-5-iodoquinazoline represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Its structural utility lies in its orthogonal reactivity profile : the C4-chloride serves as an electrophilic handle for nucleophilic aromatic substitution (
This guide details the synthesis, reactivity logic, and experimental protocols for leveraging this building block. A key focus is placed on the regiochemical integrity required to differentiate the reactive C4 and C5 positions, enabling the precise construction of polysubstituted heterocyclic libraries.
Synthesis of the Building Block
The synthesis of 4-chloro-5-iodoquinazoline is a two-step sequence starting from 2-amino-6-iodobenzoic acid (6-iodoanthranilic acid). Note the numbering shift: the substituent at position 6 of the anthranilic acid becomes position 5 in the final quinazoline ring system.
Step 1: Cyclocondensation
The formation of the quinazolinone core is achieved by condensing the anthranilic acid derivative with a formamide equivalent.
-
Reagents: Formamidine acetate (preferred for milder conditions) or Formamide (requires higher heat).
-
Mechanism: The amino group attacks the formamidine, followed by ring closure of the amide nitrogen onto the carboxylic acid/ester, eliminating water/alcohol.
Step 2: Deoxychlorination
Conversion of the lactam (tautomeric with 4-hydroxy) to the 4-chloro derivative.
-
Reagents: Phosphoryl chloride (
) or Thionyl chloride ( ). -
Catalyst:
-Dimethylformamide (DMF) is essential. It forms the reactive Vilsmeier-Haack reagent (chloroiminium species), which activates the lactam oxygen for displacement.
Visualization: Synthesis Flowchart
Figure 1: Synthetic route from 6-iodoanthranilic acid to the target building block.
Chemo-Selectivity & Reactivity Profile
The utility of 4-chloro-5-iodoquinazoline relies on the distinct reactivity of its two halogenated positions.
The C4-Chloride (Electrophilic)
-
Nature: Highly electron-deficient due to the adjacent N3 and C4a nitrogens.
-
Primary Reactivity:
(Nucleophilic Aromatic Substitution) .[1] -
Conditions: Reacts readily with amines, thiols, and alkoxides under mild basic conditions (e.g.,
, alcohol solvent, ). -
Metal Sensitivity: Can participate in Pd-coupling, but
is kinetically favored in the absence of metal catalysts.
The C5-Iodide (Halogen Bond/Oxidative Addition)
-
Nature: Aryl iodide, sterically congested (peri-position to N1 and C4).
-
Primary Reactivity: Oxidative Addition to Pd(0).[2]
-
Conditions: Requires transition metal catalysis (Suzuki, Sonogashira, Heck).
-
Selectivity Rule: In a Pd-catalyzed reaction, the C-I bond is generally more reactive than the C-Cl bond (Bond Dissociation Energy: C-I < C-Cl). However, to avoid side reactions at C4, the standard workflow dictates functionalizing C4 first via
, then C5 via coupling.
Visualization: Orthogonal Reactivity Logic
Figure 2: Divergent reactivity map. Path A is the recommended robust workflow for library generation.
Experimental Protocols
Protocol A: Functionalization at C4
Objective: To install an amine motif at C4 while preserving the C5-iodide for later steps.
-
Setup: In a round-bottom flask, dissolve 4-chloro-5-iodoquinazoline (1.0 equiv) in anhydrous Isopropanol (IPA) or Acetonitrile (MeCN) (0.2 M concentration).
-
Addition: Add the nucleophilic amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Reaction: Heat to reflux (IPA) or
(MeCN) for 2–4 hours. Monitor by TLC/LCMS.-
Note: The reaction is usually fast. Prolonged heating may cause minor de-iodination if reducing agents are present, though rare.
-
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with cold ether/pentane.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine. Dry over
.
-
-
Yield: Typically 85–95%.
Protocol B: Suzuki-Miyaura Coupling at C5
Objective: To cross-couple an aryl boronic acid to the C5-position of the 4-amino-5-iodoquinazoline intermediate.
-
Setup: Charge a reaction vial with 4-amino-5-iodoquinazoline (1.0 equiv), Aryl boronic acid (1.2–1.5 equiv), and base (
or , 2.0–3.0 equiv). -
Solvent: Add Dioxane/Water (4:1) or Toluene/EtOH/Water (4:1:1) . Degas by sparging with Argon for 10 mins.
-
Catalyst: Add
(5 mol%) or (5 mol%). -
Reaction: Seal and heat to
for 4–12 hours (or microwave at for 30 mins). -
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water. Purify via silica gel chromatography.
-
Steric Note: The C5 position is sterically crowded. Boronic acids with ortho-substituents may require highly active catalysts (e.g., XPhos Pd G2 ) and higher temperatures.
-
Applications in Drug Discovery
The 4,5-disubstituted quinazoline scaffold is a bioisostere for the adenine ring of ATP, making it a potent scaffold for Kinase Inhibitors .
| Target Class | Mechanism | Structural Role of 4-Cl-5-I Deriv.[3][4] |
| EGFR Inhibitors | ATP-competitive | C4-amine binds to the hinge region; C5-aryl extends into the hydrophobic pocket (gatekeeper). |
| Covalent Inhibitors | Michael Acceptor | C4-position can be substituted with acrylamides to target Cys residues (e.g., Cys797 in EGFR). |
| Dual Inhibitors | Multi-kinase | C5-substitution alters the shape of the inhibitor, tuning selectivity between EGFR, VEGFR, and PDGFR. |
Safety & Handling
-
Hazards: 4-Chloro-5-iodoquinazoline is a potent skin and eye irritant . It may cause sensitization.
-
Hydrolysis: The C4-Cl bond is sensitive to moisture. Store under inert atmosphere (Argon/Nitrogen) at
or . -
Waste: Dispose of halogenated organic waste in designated streams. Palladium waste must be scavenged or disposed of as heavy metal waste.
References
-
Synthesis of 4-anilinoquinazolines: Beilstein J. Org. Chem.2021 , 17, 206–216. Link
-
Suzuki Coupling Selectivity (Pyrimidines/Quinazolines): Molecules2021 , 26(19), 6046. Link
-
Quinazoline Scaffold in Medicinal Chemistry: Eur. J. Med. Chem.2019 , 170, 237-248. Link
-
Regioselective Synthesis of Quinazolinones: Int. J. Mol. Sci.2018 , 19(11), 3605. Link
-
Mechanistic Studies on SnAr of 4-Chloroquinazoline: Front. Chem.2019 , 7, 69. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Profiling of 4-Chloro-5-iodoquinazoline Derivatives: From Scaffold Synthesis to Kinase Inhibition
Executive Summary
This technical guide analyzes the utility of 4-Chloro-5-iodoquinazoline as a high-value pharmacophore in the development of Tyrosine Kinase Inhibitors (TKIs). Unlike generic quinazolines, the 5-iodo-substituted variant offers a unique orthogonal reactive platform. The C4-chloro position facilitates the installation of the ATP-mimetic hinge-binding motif, while the C5-iodo position allows for late-stage diversification to address solubility and gatekeeper mutations (e.g., EGFR T790M). This document details the chemical mechanism of library generation, the pharmacological mode of action (MoA) against EGFR/VEGFR targets, and validated experimental protocols for synthesis and bioassay.
The Scaffold Architecture: Why 4-Chloro-5-iodoquinazoline?
In medicinal chemistry, the quinazoline ring is a "privileged structure." However, the specific 4-chloro-5-iodo substitution pattern is critical for two reasons:
-
Regioselective Reactivity: The molecule possesses two distinct electrophilic sites. The C4 position is highly susceptible to nucleophilic aromatic substitution (
) due to the inductive effect of the adjacent nitrogens. The C5-iodo position remains inert during but is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). -
Topology Control: Substituents at the 5-position of the quinazoline ring project into the solvent-exposed region of the kinase ATP-binding pocket. This vector is distinct from the 6- or 7-positions (used in Gefitinib/Erlotinib) and is increasingly exploited to bypass steric clashes induced by resistance mutations.
Chemical Mechanism: Orthogonal Functionalization
The synthesis of bioactive derivatives follows a strict sequential logic to prevent side reactions.
The Reaction Workflow
-
Step A (
): The 4-chloro group is displaced by an aniline derivative. The protonated N1 acts as an electron sink, facilitating the addition-elimination mechanism. -
Step B (Cross-Coupling): The 5-iodo handle is utilized to attach solubilizing groups or lipophilic tails via Pd-catalysis.
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis pathway from the core scaffold.
Figure 1: Orthogonal synthetic workflow. Step 1 exploits the lability of the C4-Cl bond. Step 2 utilizes the C5-I bond for diversification.
Pharmacological Mechanism of Action (MoA)
Derivatives of 4-chloro-5-iodoquinazoline function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR (ErbB1) and VEGFR-2.
Binding Kinetics & Topology
-
Hinge Binding: The N1 and N3 atoms of the quinazoline ring form crucial hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Met793 in EGFR).
-
The "5-Position" Advantage: Unlike 6,7-disubstituted quinazolines (e.g., Erlotinib), 5-substituted derivatives adopt a conformation that can avoid steric conflict with the "Gatekeeper" residue (often Threonine T790). When T790 mutates to Methionine (T790M), bulky inhibitors are excluded. The 5-substitution vector offers a workaround, maintaining potency against resistant strains.
Signal Transduction Blockade
By occupying the ATP pocket, these derivatives prevent the autophosphorylation of tyrosine residues on the intracellular domain of the receptor. This blockade halts downstream signaling cascades essential for tumor proliferation.
Figure 2: Signal Transduction Blockade. The derivative competes with ATP, preventing autophosphorylation and downstream oncogenic signaling.
Validated Experimental Protocols
Note: All chemical synthesis should be performed in a fume hood with appropriate PPE.
Protocol A: Displacement (Scaffold Synthesis)
Objective: Synthesis of 4-(3-bromoanilino)-5-iodoquinazoline.
-
Reagents: Dissolve 4-chloro-5-iodoquinazoline (1.0 eq) and 3-bromoaniline (1.1 eq) in anhydrous Isopropanol (iPrOH).
-
Reaction: Heat the mixture to reflux (85°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool the reaction to room temperature. The product typically precipitates as the hydrochloride salt.
-
Purification: Filter the precipitate. Wash with cold iPrOH and diethyl ether. Neutralize by partitioning between EtOAc and saturated
if the free base is required for the next step. -
Validation:
NMR should show the disappearance of the C4-Cl signal and the appearance of aniline aromatic protons.
Protocol B: In Vitro Kinase Inhibition Assay (FRET)
Objective: Determine
-
System: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).
-
Preparation: Prepare 3-fold serial dilutions of the quinazoline derivative in DMSO (start at 10
). -
Incubation:
-
Mix Kinase (EGFR), Fluorescently-labeled Substrate (Poly GT), and ATP (
concentration) in assay buffer. -
Add inhibitor dilutions. Incubate for 1 hour at RT.
-
-
Detection: Add Eu-labeled antibody (detects phosphorylation). Read fluorescence ratio (665 nm / 615 nm).
-
Control: Use Staurosporine or Gefitinib as a positive control for inhibition.
-
Analysis: Plot log[inhibitor] vs. response using a non-linear regression model (Sigmoidal dose-response).
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the impact of substitutions on the 4-chloro-5-iodoquinazoline core, based on aggregated literature trends for EGFR inhibition.
| Derivative ID | R1 (C4-Aniline Pos.) | R2 (C5-Coupling) | EGFR WT | EGFR T790M | Mechanistic Insight |
| Core | Cl | I | N/A (Reactive) | N/A | Parent Scaffold |
| QZ-01 | 3-Bromoaniline | Iodine (Unreacted) | 120 | >1000 | Good affinity, poor solubility. |
| QZ-02 | 3-Ethynylaniline | Phenyl | 45 | 350 | C5-Phenyl adds hydrophobic bulk. |
| QZ-03 | 3-Chloro-4-fluoro | Morpholine-tail | 8 | 25 | Morpholine improves solubility; C4-F increases metabolic stability. |
References
-
Synthesis and biological evaluation of 4-anilinoquinazoline derivatives.Journal of Chemical and Pharmaceutical Research. (2015).
chemistry for 4-chloroquinazolines. -
Quinazoline derivatives: synthesis and bioactivities. PMC - NIH. (2013). Comprehensive review of the biological targets of quinazoline scaffolds.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI. (2024). Discusses the binding modes of modern quinazoline inhibitors against EGFR mutants.
-
Efficient N-arylation of 4-chloroquinazolines. Beilstein Journal of Organic Chemistry. (2017). detailed protocols for the reaction of 4-chloroquinazolines with anilines.
-
Design and synthesis of iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. BMC Chemistry. (2023). Specific data on 5-iodo and 6-iodo derivatives and their kinase inhibition profiles.
Navigating the Bio-Active Landscape: A Technical Guide to the Biological Screening of Novel 4-Chloro-5-iodoquinazoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of novel 4-chloro-5-iodoquinazoline derivatives. We will delve into the rationale behind screening this specific chemical scaffold, present detailed experimental protocols for assessing its anticancer and antimicrobial potential, and offer insights into the interpretation of the generated data. This document is designed to be a practical and scientifically robust resource, moving beyond a simple recitation of methods to explain the "why" behind the "how" of experimental design.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] This scaffold is a core component of several approved drugs, particularly in oncology.[3] The quinazoline nucleus serves as a versatile template for designing molecules that can interact with various biological targets, including enzymes and receptors.[4]
The 4-anilinoquinazoline substitution pattern, in particular, has proven to be a highly effective pharmacophore for the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][5][6] EGFR is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] The development of EGFR inhibitors has revolutionized the treatment of certain malignancies, such as non-small cell lung cancer.[7]
Rationale for the 4-Chloro-5-iodo Substitution Pattern
The strategic placement of halogen atoms on the quinazoline ring can significantly influence the compound's physicochemical properties and biological activity. The chloro group at the 4-position is a common feature in many quinazoline-based inhibitors, serving as a crucial handle for further chemical modifications to explore the molecule's structure-activity relationship (SAR).
The introduction of an iodine atom at the 5-position is a deliberate design choice aimed at enhancing the therapeutic potential of the quinazoline scaffold. The bulky and lipophilic nature of iodine can lead to improved binding affinity and selectivity for the target protein. Furthermore, the presence of iodine can modulate the compound's metabolic stability and pharmacokinetic profile. Recent studies on iodoquinazoline derivatives have demonstrated promising anticancer and antimicrobial activities, validating the exploration of this substitution pattern.[8][9]
A Strategic Approach to Biological Screening
A systematic and tiered screening approach is essential for efficiently evaluating the biological potential of novel 4-chloro-5-iodoquinazoline derivatives. This process typically begins with broad, cell-based assays to identify general cytotoxic or antimicrobial effects, followed by more specific, target-oriented assays to elucidate the mechanism of action.
Caption: A tiered approach to the biological screening of novel compounds.
Anticancer Activity Screening
Given the established role of quinazolines as anticancer agents, the primary focus of the biological screening will be on evaluating their cytotoxic and cytostatic effects against a panel of human cancer cell lines.
Cell Line Selection
The choice of cell lines is critical and should be guided by the hypothesized mechanism of action. For evaluating potential EGFR inhibitors, it is essential to include cell lines with varying EGFR expression levels and mutation statuses.
Table 1: Recommended Human Cancer Cell Lines for Screening
| Cell Line | Cancer Type | EGFR Status | Rationale |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Represents a common cancer type where EGFR is a target.[10] |
| HCT116 | Colorectal Carcinoma | Wild-Type | A well-characterized colon cancer cell line.[8] |
| MCF-7 | Breast Adenocarcinoma | Low Expression | Often used as a control for EGFR-targeted therapies.[8] |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | A common liver cancer cell line.[8] |
| A431 | Epidermoid Carcinoma | High Overexpression | Highly sensitive to EGFR inhibitors.[10] |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | Represents acquired resistance to first-generation EGFR inhibitors.[10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[11]
Materials:
-
Selected human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Novel 4-chloro-5-iodoquinazoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-chloro-5-iodoquinazoline derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: Representative Anticancer Activity Data for Iodoquinazoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 18 | HepG2 | 5.25 | [8] |
| MCF-7 | 6.46 | [8] | |
| HCT116 | 5.68 | [8] | |
| A549 | 5.24 | [8] | |
| Compound 17 | HepG2 | 5.55 | [8] |
| MCF-7 | 6.85 | [8] | |
| HCT116 | 5.40 | [8] | |
| A549 | 5.11 | [8] | |
| Compound 14b | HepG2 | 5.86 | [8] |
| MCF-7 | 7.03 | [8] | |
| HCT116 | 6.15 | [8] | |
| A549 | 5.77 | [8] | |
| Compound 3c | (Tumor Cell Lines) | 4.0 - 8.0 | [9] |
Note: The compounds listed are examples from the literature and are not 4-chloro-5-iodoquinazoline derivatives but demonstrate the potential of the iodoquinazoline scaffold.
Mechanistic Studies: EGFR Kinase Inhibition Assay
For compounds that exhibit significant cytotoxicity, it is crucial to investigate their mechanism of action. An in vitro EGFR kinase assay can directly measure the compound's ability to inhibit the enzymatic activity of both wild-type and mutant forms of EGFR.
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFR WT and EGFR T790M : design, synthesis, ADMET ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00502C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-5-iodoquinazoline CAS number lookup
This technical guide provides a comprehensive analysis of 4-Chloro-5-iodoquinazoline , a critical intermediate in the synthesis of polysubstituted quinazoline scaffolds, particularly for kinase inhibitor discovery.
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary & Identification
4-Chloro-5-iodoquinazoline is a bifunctional heterocyclic building block.[1] Its value lies in its orthogonal reactivity: the highly electrophilic chlorine at the C4 position allows for rapid nucleophilic aromatic substitution (
Chemical Identity Data
| Property | Specification |
| CAS Number | 959237-13-9 |
| IUPAC Name | 4-Chloro-5-iodoquinazoline |
| Molecular Formula | |
| Molecular Weight | 290.49 g/mol |
| SMILES | ClC1=NC=NC2=C1C(I)=CC=C2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; hydrolyzes in water |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen), moisture sensitive |
Retrosynthetic Analysis & Synthesis Protocol
The synthesis of 4-chloro-5-iodoquinazoline is non-trivial due to the steric crowding at the peri-position (C5). The most robust route proceeds through the construction of the quinazolinone core followed by deformylative chlorination.
Synthesis Workflow Diagram
The following diagram outlines the logical flow from the anthranilic acid precursor to the final electrophile.
Caption: Step-wise synthetic route from 2-amino-6-iodobenzoic acid to the target 4-chloro-5-iodoquinazoline scaffold.
Detailed Experimental Protocol
Step 1: Cyclization to 5-Iodoquinazolin-4(3H)-one
-
Reagents: 2-Amino-6-iodobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), Ethanol (0.5 M concentration).
-
Procedure: Charge a round-bottom flask with the benzoic acid derivative and formamidine acetate in ethanol. Heat to reflux (
) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material. -
Workup: Cool the mixture to room temperature. The product often precipitates.[2] Filter the solid, wash with cold ethanol and diethyl ether. Dry under vacuum.
-
Checkpoint: Confirm identity by
NMR (DMSO- ). Look for the singlet at ppm (H-2 proton).
Step 2: Chlorination to 4-Chloro-5-iodoquinazoline
Critical Note: The C5-iodine is bulky. Standard
-
Reagents: 5-Iodoquinazolin-4(3H)-one (1.0 eq),
(Phosphorus oxychloride, 5–8 eq), DIPEA (N,N-Diisopropylethylamine, 1.5 eq). -
Procedure: Suspend the quinazolinone in neat
under argon. Add DIPEA dropwise (exothermic). Heat the mixture to . The suspension should clarify as the chloro-imidate forms. -
Quenching (Safety Critical): Cool to room temperature. Remove excess
under reduced pressure. Dissolve the residue in DCM. Pour slowly onto crushed ice/saturatedngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> with vigorous stirring. Do not add water directly to the reaction flask. -
Isolation: Extract with DCM (3x). Dry organics over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove phosphorus impurities.
Chemical Reactivity & Mechanism of Action
The utility of CAS 959237-13-9 stems from its ability to undergo sequential, regioselective functionalization.
Orthogonal Reactivity Map
The C4-Chlorine is significantly more electrophilic than the C5-Iodine bond. This allows researchers to install the "head" group (typically an aniline) before modifying the "core" via the iodine handle.
Caption: Divergent synthesis strategy. Pathway A (SNAr) is typically performed first to avoid catalyst poisoning by the free chloride.
Mechanistic Insight[6]
-
C4-Substitution: The pyrimidine ring is highly electron-deficient. The chlorine at C4 is activated for
.[3] The reaction proceeds via a Meisenheimer-like transition state. The presence of the Iodine at C5 exerts a steric influence (peri-effect), often requiring higher temperatures or polar aprotic solvents (DMF/DMA) compared to the non-iodinated analog. -
C5-Coupling: The C-I bond is weak and oxidative addition of Pd(0) is facile. However, the proximity to the N1 nitrogen and the C4 substituent can create steric hindrance, favoring smaller phosphine ligands (e.g., dppf, XPhos) over bulky ones.
Applications in Drug Discovery
This specific isomer is less common than the 6-iodo isomer (used in Lapatinib) but offers unique vectors for exploring the ATP-binding pocket of kinases.
-
EGFR/HER2 Inhibition: The 4-anilinoquinazoline motif mimics the adenosine ring of ATP. The 5-iodo group allows extension into the "gatekeeper" region or the solvent front, distinct from the 6- or 7-substituted analogs.
-
Library Generation: By reacting the C4-Cl with a diversity set of amines, followed by a Suzuki coupling at C5 with a diversity set of boronic acids, researchers can rapidly generate
libraries of bis-heterocycles.
References
-
Sigma-Aldrich/Merck. Product Specification: 4-Chloroquinazoline derivatives. Retrieved from .
-
BLD Pharm. Product Analysis: 4-Chloro-5-iodoquinazoline (CAS 959237-13-9).[4] Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Chloro-6-iodoquinazoline (Isomer Comparison). Retrieved from .
-
Beilstein Institute. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5] Beilstein J. Org. Chem. Retrieved from .
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones: Mechanistic Insights. Retrieved from .
Disclaimer: This guide is for research purposes only. 4-Chloro-5-iodoquinazoline is a potent chemical intermediate and should be handled in a fume hood with appropriate PPE (gloves, goggles) to avoid skin sensitization and inhalation.
Sources
- 1. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 959237-13-9|4-Chloro-5-iodoquinazoline|BLD Pharm [bldpharm.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability of 4-Chloro-5-iodoquinazoline for research
An In-Depth Technical Guide to the Commercial Availability and Research Applications of 4-Chloro-5-iodoquinazoline
Prepared by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Chloro-5-iodoquinazoline. We will delve into its chemical properties, commercial availability, applications in medicinal chemistry, and essential protocols for its use, grounding all claims in authoritative sources.
4-Chloro-5-iodoquinazoline is a halogenated quinazoline derivative that has garnered significant interest in medicinal chemistry. Its structure is primed for sequential, site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures. The quinazoline scaffold itself is recognized as a "privileged" structure in drug discovery, frequently appearing in compounds with a wide range of biological activities.[1]
The primary utility of 4-Chloro-5-iodoquinazoline lies in its role as a precursor for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds is renowned for its potent and selective inhibition of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][2] As such, this reagent is a critical tool for researchers developing novel therapeutics for cancer and other proliferative diseases.[2][3][4]
Chemical Identity and Properties
Accurate identification is paramount for sourcing and utilizing any research chemical. The key identifiers and properties for 4-Chloro-5-iodoquinazoline are summarized below.
| Property | Value | Source |
| CAS Number | 959237-13-9 | [5] |
| Molecular Formula | C₈H₄ClIN₂ | [5] |
| Molecular Weight | 290.49 g/mol | [5] |
| Appearance | Typically a solid | [6] |
| SMILES Code | IC1=CC=CC2=NC=NC(Cl)=C12 | [5] |
Commercial Availability and Procurement for Research
4-Chloro-5-iodoquinazoline is available from several specialized chemical suppliers that cater to the research and development market. When procuring this compound, it is crucial to request and review the Certificate of Analysis (CoA) to verify its purity and identity, as this can significantly impact experimental outcomes.
| Supplier | Product Name | CAS Number | Purity | Notes |
| BLD Pharm | 4-Chloro-5-iodoquinazoline | 959237-13-9 | >95% (Typical) | Offers various quantities for research purposes.[5] |
| Simson Pharma | 4-Chloro-6-iodoquinazoline | 98556-31-1 | High Quality | Provides Certificate of Analysis with purchase. |
| Fisher Scientific | 4-Chloro-6-iodoquinazoline | 98556-31-1 | 98.0+% | Distributed for TCI America.[7] |
| Abosyn | 4-chloro-7-iodoquinazoline* | 202197-78-2 | >95% | Purity may vary between batches.[8] |
*Note: While the core topic is the 5-iodo isomer, related isomers like 4-chloro-6-iodoquinazoline are more widely listed by major suppliers and are often used in the synthesis of prominent drugs like Lapatinib.[9] Researchers should ensure they are ordering the correct isomer (CAS 959237-13-9) for their specific synthetic route.
Synthetic Overview: The Path to a Versatile Intermediate
While direct purchase is common for research quantities, understanding the synthesis of chloro-iodo-quinazolines provides valuable context. A general and robust method involves the chlorination of the corresponding quinazolinone precursor. The causality here is the conversion of a hydroxyl group (in the tautomeric form of quinazolinone) into a good leaving group (chloride), which is highly susceptible to nucleophilic substitution in subsequent steps.
A representative synthesis for a related isomer, 4-Chloro-6-iodoquinazoline, starts from 6-iodoquinazolin-4-ol.[6] The process typically involves heating the quinazolinone with a strong chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalyst like dimethylformamide (DMF).[6][9]
Core Application: A Scaffold for Kinase Inhibitors
The primary value of 4-Chloro-5-iodoquinazoline in drug discovery is its use as an intermediate in the synthesis of potent kinase inhibitors.[10] The chlorine atom at the C4 position is readily displaced by amine nucleophiles, a reaction central to creating the 4-anilinoquinazoline core structure.[1] This scaffold is a cornerstone of many EGFR tyrosine kinase inhibitors (TKIs), which function by blocking the ATP binding site of the kinase, thereby preventing signal transduction pathways that lead to cell proliferation.[1][2]
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol describes a representative N-arylation reaction, a self-validating system that demonstrates the practical application of a 4-chloroquinazoline intermediate. The choice of solvent and reaction conditions is critical for achieving high yields.
Objective: To synthesize a 4-(arylamino)quinazoline derivative via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-5-iodoquinazoline (1.0 eq)
-
Substituted Aniline (e.g., 3-ethynylaniline) (1.1 eq)
-
Solvent: Isopropanol or a mixture of THF/H₂O[1]
-
Optional base: Diisopropylethylamine (DIPEA) (1.2 eq)
-
Reaction Vessel, Magnetic Stirrer, Reflux Condenser
Step-by-Step Methodology:
-
Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-Chloro-5-iodoquinazoline (1.0 eq).
-
Solvent Addition: Add isopropanol (or another suitable solvent) to the flask to dissolve the starting material. The solvent choice is crucial; alcohols like isopropanol are often effective for this type of substitution.
-
Reagent Addition: Add the substituted aniline (1.1 eq) to the reaction mixture. Using a slight excess of the aniline ensures the complete consumption of the more valuable chloroquinazoline. An optional base like DIPEA can be added to scavenge the HCl generated during the reaction, which can improve reaction rates and yields.
-
Reaction: Heat the mixture to reflux and stir for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC). The heat provides the necessary activation energy for the nucleophilic attack and displacement of the chloride.[11]
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with cold solvent (e.g., isopropanol) and then with diethyl ether to remove impurities.
-
Dry the product under vacuum.
-
-
Purification & Analysis: If necessary, the product can be further purified by recrystallization or column chromatography. The final structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, proper safety precautions are essential. Based on safety data for related isomers, 4-Chloro-5-iodoquinazoline should be handled with care.
-
Hazard Identification: The compound is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][12]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust.[14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[13]
Conclusion
4-Chloro-5-iodoquinazoline is a commercially available and highly versatile building block essential for modern drug discovery, particularly in the development of kinase inhibitors. Its strategic placement of reactive chloro and iodo groups allows for controlled, stepwise synthesis of complex molecules. By understanding its commercial sources, handling requirements, and core applications, researchers can effectively leverage this powerful reagent to advance the frontiers of medicinal chemistry.
References
-
4-Chloro-5-fluoroquinazoline. Lead Sciences. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information (PMC - NIH). [Link]
-
4-chloro-7-iodoquinazoline. Abosyn. [Link]
-
Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. PubMed. [Link]
-
4-Chloro-6-iodoquinazoline | C8H4ClIN2. PubChem. [Link]
-
SAFETY DATA SHEET - 4-Chloro-6-iodoquinazoline. Fisher Scientific. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]
- Preparation method of lapatinib intermediate and analogues thereof.
-
Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. PubMed. [Link]
-
4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
CAS 898044-61-6 | 4-Chloro-2-Cyclopropylquinazoline. Shanghai Rlavie Technology Co., ltd. [Link]
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. [Link]
-
Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. PubMed. [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 959237-13-9|4-Chloro-5-iodoquinazoline|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Chloro-6-iodoquinazoline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Abosyn [abosyn.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 12. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. zycz.cato-chem.com [zycz.cato-chem.com]
- 14. fishersci.ie [fishersci.ie]
- 15. echemi.com [echemi.com]
Technical Guide: Safety and Handling Precautions for 4-Chloro-5-iodoquinazoline
Executive Summary
4-Chloro-5-iodoquinazoline (CAS: 959237-13-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its utility stems from its dual-electrophilic nature: the labile chlorine atom at the C-4 position facilitates nucleophilic aromatic substitution (
However, this chemical versatility introduces significant stability challenges. The compound is moisture-sensitive (prone to hydrolysis) and light-sensitive (prone to deiodination). Improper handling not only degrades the reagent, leading to failed syntheses, but also poses exposure risks due to the release of acidic byproducts (HCl) and potential sensitization. This guide outlines a self-validating safety protocol for researchers handling this compound.
Physicochemical & Hazard Profile
The following data consolidates specific properties of the 5-iodo isomer and class-based properties of halogenated quinazolines.
Table 1: Chemical Specification & GHS Classification
| Property | Specification / Data |
| Chemical Name | 4-Chloro-5-iodoquinazoline |
| CAS Number | 959237-13-9 |
| Molecular Formula | |
| Molecular Weight | 290.49 g/mol |
| Physical State | Solid (Typically off-white to brown depending on purity) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Decomposes in Water |
| Storage Condition | 2–8°C, Inert Atmosphere ( |
| GHS Signal Word | WARNING |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Critical Note on Isomers: Do not confuse with the regioisomer 4-Chloro-6-iodoquinazoline (CAS: 98556-31-1), which is commonly used in Lapatinib synthesis. While handling protocols are similar, their spectroscopic signatures (NMR) and reactivity profiles differ.
Stability & Reactivity Mechanisms
Understanding why specific precautions are necessary is the foundation of scientific safety.
Hydrolytic Instability (The C-4 Chlorine)
The C-4 position in quinazoline is highly electron-deficient due to the inductive effect of the adjacent nitrogens. Upon exposure to atmospheric moisture, the C-Cl bond undergoes hydrolysis, releasing Hydrogen Chloride (HCl) and generating the thermodynamically stable (but synthetically useless) 5-iodoquinazolin-4(3H)-one .
-
Indicator of Degradation: Formation of a white precipitate (insoluble quinazolinone) in organic stock solutions or the smell of acid (HCl).
Photolytic Instability (The C-5 Iodine)
Aryl iodides are susceptible to homolytic cleavage under UV/visible light, leading to radical formation and deiodination.
-
Indicator of Degradation: Darkening of the solid (browning/purpling) due to liberation of elemental iodine (
).
Reactivity Visualization
The following diagram maps the degradation pathways and the intended synthetic utility, illustrating the "Safe Zone" for handling.
Figure 1: Reactivity profile showing degradation pathways (red/dashed) vs. intended synthetic pathway (green).
Technical Handling Protocols
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 mask minimum; full-face respirator with acid gas cartridges if handling >5g outside a glovebox.
-
Dermal: Double-gloving recommended. Nitrile gloves (0.11 mm) are generally sufficient for incidental contact, but Silver Shield®/Laminate gloves are required for prolonged handling in solution (DCM/THF).
-
Ocular: Chemical splash goggles. Face shield required during quenching steps.[2]
Storage & Transfer SOP
Objective: Maintain the anhydrous chain of custody.
-
Receipt: Upon arrival, inspect the bottle for seal integrity. If the solid is dark brown/black or "wet" looking, check purity by NMR immediately.
-
Long-term Storage: Store at 2–8°C under Argon or Nitrogen. Wrap the container in aluminum foil to block light.
-
Weighing Protocol:
-
Preferred: Weigh inside a Nitrogen-filled glovebox.
-
Alternative: Allow the bottle to warm to room temperature before opening (prevents condensation). Weigh quickly into a tared, oven-dried flask and immediately cap with a septum. Purge with inert gas for 5 minutes.
-
Reaction Setup (Inert Atmosphere)
Since the reagent releases HCl upon hydrolysis, reactions are typically run with a non-nucleophilic base (e.g., DIPEA,
Step-by-Step Workflow:
-
Drying: Flame-dry or oven-dry all glassware. Assemble hot.
-
Solvent: Use anhydrous solvents (THF, DCM, DMF) from a solvent purification system (SPS) or dried over molecular sieves (3Å or 4Å).
-
Addition: Dissolve 4-Chloro-5-iodoquinazoline in the solvent before adding the nucleophile (unless the nucleophile is the solvent). This ensures the "reactive species" is ready.
-
Temperature: For
reactions, 0°C to RT is usually sufficient. High heat (>80°C) may degrade the C-I bond if not coupled.
Emergency Response & Waste Disposal
Spill Management
-
Solid Spill: Do not sweep dry dust (aerosol risk). Cover with a damp paper towel (soaked in dilute sodium bicarbonate) to hydrolyze and neutralize locally, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required.[3][4]
-
Skin Contact: Wash with soap and water for 15 minutes. Note: Quinazolines can be potent sensitizers; monitor for rash/redness over the next 24 hours.
-
Eye Contact: Rinse with water for 15 minutes.[3][5] Seek medical attention immediately (corrosive risk from HCl hydrolysis).[2][4][6]
Waste Disposal[4][6][9][10]
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Quenching: Before disposal, reaction mixtures containing unreacted 4-chloro-5-iodoquinazoline should be quenched with a 10% NaOH or saturated
solution. This converts the reactive chloro-quinazoline into the less toxic quinazolinone.
Logic of the Safe Handling Cycle
The following workflow illustrates the "Self-Validating" process. If a check fails (e.g., color change), the user must revert to purification or disposal.
Figure 2: Decision matrix for safe handling from storage to disposal.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11173809, 4-Chloro-6-iodoquinazoline (Analog Reference). Retrieved February 3, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Efficient N-arylation of 4-chloroquinazolines. Retrieved February 3, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Regioselective Functionalization of 4-Chloro-5-iodoquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline core is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure serves as a cornerstone in the design of potent inhibitors for various enzymes, including tyrosine kinases, which are critical targets in oncology.[1][3] Specifically, the 4-chloro-5-iodoquinazoline scaffold represents a highly valuable and versatile building block for the synthesis of complex, polysubstituted quinazoline derivatives. The differential reactivity of the C4-Cl and C5-I bonds allows for a programmed, regioselective introduction of diverse functionalities, enabling the systematic exploration of chemical space in drug discovery programs.[4][5] This guide provides a comprehensive overview of the key strategies for the regioselective functionalization of 4-chloro-5-iodoquinazoline, complete with detailed experimental protocols and mechanistic insights.
Understanding the Principles of Regioselectivity
The successful regioselective functionalization of 4-chloro-5-iodoquinazoline hinges on the inherent differences in the reactivity of the two halogen atoms. The C4-Cl bond is situated on the pyrimidine ring, which is an electron-deficient system. This, coupled with the activating effect of the adjacent nitrogen atom, renders the C4 position highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4][6] Conversely, the C5-I bond is on the benzene ring and, while generally more reactive than a C-Br or C-Cl bond in palladium catalysis due to its lower bond dissociation energy, its reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions.[4] This differential reactivity forms the basis for the sequential and regioselective introduction of various substituents.
Core Functionalization Strategies and Protocols
This section details the primary palladium-catalyzed cross-coupling reactions for the regioselective modification of 4-chloro-5-iodoquinazoline.
Suzuki-Miyaura Coupling: Selective Arylation and Vinylation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[7][8] In the context of 4-chloro-5-iodoquinazoline, the reaction can be tuned to selectively occur at either the C4 or C5 position.
-
Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly employed. The choice of phosphine ligands can significantly influence the reaction's efficiency and selectivity.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can impact the reaction rate and substrate compatibility.
-
Solvent System: A mixture of an organic solvent (e.g., DMF, Dioxane, Toluene) and an aqueous solution of the base is typically used to ensure the solubility of both the organic substrate and the inorganic base.
This protocol prioritizes the functionalization of the more reactive C4-Cl bond.
Experimental Workflow:
Workflow for C4-Arylation.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 4-chloro-5-iodoquinazoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of DMF and water (3:1, 10 mL).
-
Heat the reaction mixture to 100°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-iodoquinazoline.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-5-iodoquinazoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-iodoquinazoline | 88-96 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-5-iodoquinazoline | 82-90 |
Yields are typical and may vary depending on the specific substrate and reaction scale.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing linear alkynyl scaffolds, which can serve as handles for further diversification or as key pharmacophoric elements.[4]
-
Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne.[4]
-
Base: A mild amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like DMF or THF are essential to prevent the homocoupling of the alkyne (Glaser coupling) and to maintain the activity of the catalysts.
This protocol assumes the C4 position has been previously functionalized (e.g., via amination).
Experimental Workflow:
Workflow for C5-Alkynylation.
Step-by-Step Methodology:
-
In a Schlenk flask, dissolve the 4-substituted-5-iodoquinazoline (1.0 mmol) and the terminal alkyne (1.5 mmol) in anhydrous, degassed DMF (10 mL).
-
Add triethylamine (2.5 mmol).
-
To this solution, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-substituted-5-alkynylquinazoline.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][11] This reaction is crucial for installing amine functionalities, which are prevalent in many bioactive molecules.[6][12]
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent β-hydride elimination.[11]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Workflow:
Workflow for C4-Amination.
Step-by-Step Methodology:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add 4-chloro-5-iodoquinazoline (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the vessel and heat the reaction mixture to 100-110°C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Sequential Functionalization Strategy
The differential reactivity of the C4-Cl and C5-I positions allows for a sequential functionalization approach to build molecular complexity. A typical strategy involves the initial functionalization of the more reactive C4 position, followed by a subsequent cross-coupling reaction at the C5 position.
Logical Relationship Diagram:
Sequential Functionalization Pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use a fresh batch of catalyst, ensure reagents and solvents are anhydrous and degassed, optimize reaction temperature. |
| Formation of side products | Homocoupling of boronic acid/alkyne, dehalogenation. | Use a more dilute reaction mixture, ensure a strictly inert atmosphere, screen different ligands and bases. |
| Poor regioselectivity | Reaction conditions are too harsh, incorrect catalyst/ligand system. | Lower the reaction temperature, screen different palladium catalysts and phosphine ligands to favor the desired reactivity. |
Applications in Drug Discovery
The functionalized quinazoline derivatives synthesized using these protocols are of significant interest in medicinal chemistry.[13][14] For instance, 4-anilinoquinazolines are a well-established class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[3] The ability to introduce diverse substituents at the C4 and C5 positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
Conclusion
The regioselective functionalization of 4-chloro-5-iodoquinazoline provides a powerful and flexible platform for the synthesis of a wide array of polysubstituted quinazoline derivatives. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can achieve high levels of regioselectivity and efficiently generate libraries of novel compounds for evaluation in drug discovery and development programs.
References
- Ackermann, L., et al. (2011). Direct Pd-catalyzed arylation of electron-deficient (hetero)arenes using aryl tosylates.
- Barber, C. G., et al. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- Chavan, A. A., et al. (n.d.). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. JOCPR.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kiss, L. L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Dihalooxazoles Convergent Synthesis Trisoxazoles. (2008). Regioselective Palladium Cross-Coupling of 2,4-dihalooxazoles: Convergent Synthesis of Trisoxazoles. PubMed.
- de Oliveira, R. B., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Request PDF. (n.d.). Synthesis of Functionalized Quinazolines and Quinazolinones: A Theoretical and Experimental Investigation of Photophysical Properties and Biological Activities.
- ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
- Mogale, D. G., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- Xu, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
- Hamed, M. M. (2021).
- Leadbeater, N. E., & McGowan, K. A. (n.d.).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Sharma, P., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- MDPI. (n.d.).
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Singh, K., & Kumar, S. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).
- ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- Sharma, P., et al. (2020).
- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Knochel, P., et al. (2018).
- Asian Research Association. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
- ChemSurvival. (2025).
- ResearchGate. (2025). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
- NIH. (n.d.).
Sources
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemo- and Regioselective Functionalization of 4-Chloro-5-iodoquinazoline
Executive Summary & Strategic Context
The 4-Chloro-5-iodoquinazoline scaffold represents a "Janus" intermediate in medicinal chemistry, particularly in the synthesis of EGFR, VEGFR, and PI3K kinase inhibitors. Its utility stems from its dual electrophilic sites: the C4-Chlorine and the C5-Iodine .
However, this duality presents a significant chemo-selectivity challenge. The C4-position is electronically activated by the N1/N3 atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5-position possesses a weaker C–I bond, making it the kinetic favorite for Palladium oxidative addition.
The Core Dilemma:
-
Path A (SNAr Dominance): Basic conditions or strong nucleophiles (amines) will attack C4 before Pd engages C5.
-
Path B (Pd Dominance): Specialized mild conditions can engage C5-I while preserving the labile C4-Cl bond.
This guide provides the decision framework and validated protocols to navigate this selectivity switch.
Mechanistic Analysis: The Selectivity Switch
To control the reaction, one must understand the competing mechanisms.
Reactivity Hierarchy
| Position | Leaving Group | Primary Reactivity Mode | Activation Energy |
| C4 | Chlorine | SNAr (Nucleophilic Attack) | Low (with amines/alkoxides) |
| C5 | Iodine | Oxidative Addition (Pd-Catalysis) | Low (with Pd |
The "Kinase Route" vs. The "Scaffold Route"
Most kinase inhibitors (e.g., Afatinib, Erlotinib analogs) require an amino-group at C4. Therefore, the standard industrial workflow often employs Sequential Functionalization: SNAr
Visualizing the Pathway
The following decision tree illustrates the critical process flow for this scaffold.
Figure 1: Decision matrix for sequencing reactions based on the desired final compound.
Protocol A: The "Kinase Route" (SNAr followed by Suzuki)
Recommended when the C4-amino group is fixed (e.g., 3-chloro-4-fluoroaniline tail).
Rationale
Displacing the C4-Cl first eliminates the risk of hydrolysis and "deactivates" the ring, making the subsequent Pd-coupling at C5 more robust and less prone to side reactions.
Step 1: C4-Displacement (SNAr)
-
Reagents: 4-Chloro-5-iodoquinazoline (1.0 eq), Aniline/Amine derivative (1.1 eq),
-PrOH (Solvent). -
Procedure:
-
Dissolve quinazoline in
-PrOH (10 mL/g). -
Add the amine. Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of DIPEA.
-
Heat to 60–80 °C for 2–4 hours.
-
Monitoring: TLC/LCMS will show conversion to the more polar 4-amino-5-iodo product.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold
-PrOH. If no precipitate, concentrate and flash chromatograph.
-
Step 2: C5-Suzuki Coupling
-
Reagents: 4-Amino-5-iodoquinazoline (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl
·DCM (3–5 mol%), Na CO (2.0 M aq, 3.0 eq), Dioxane (or DME). -
Procedure:
-
Charge reaction vessel with substrate, boronic acid, and Pd catalyst.
-
Evacuate and backfill with N
(3 cycles). Critical: Oxygen sensitivity is high. -
Add degassed Dioxane and aqueous base.
-
Heat to 90 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na
SO . Purify via silica gel (MeOH/DCM gradient).
-
Protocol B: The "Scaffold Route" (C5-Selective Suzuki)
Recommended when preserving the C4-Cl is necessary for late-stage diversification.
Rationale
To couple at C5 without touching C4, we exploit the weak C–I bond using a catalyst with high oxidative addition rates but mild basic conditions to prevent hydrolysis or substitution at C4.
Critical Parameters
-
Base Selection: Avoid strong hydroxides (NaOH/KOH) or alkoxides. Use Na
CO or K PO . -
Solvent: Anhydrous Toluene or THF is preferred over alcohols (to prevent C4-alkoxy formation).
-
Temperature: Keep below 80 °C if possible.
Step-by-Step Protocol
-
Reagents:
-
4-Chloro-5-iodoquinazoline (1.0 eq)
-
Boronic Acid (1.1 eq) — Limit excess to prevent bis-coupling.
-
Catalyst: Pd(PPh
) (5 mol%) OR Pd(dppf)Cl (3 mol%). -
Base: Na
CO (solid, anhydrous, 2.0 eq) or K PO (2.0 eq). -
Solvent: Toluene (anhydrous).
-
-
Procedure:
-
Inert Setup: Flame-dry the flask or use a glovebox. Moisture leads to C4-hydrolysis (quinazolinone formation).
-
Combine substrate, boronic acid, base, and catalyst under Argon.
-
Add Toluene.
-
Heat to 60–70 °C . Do not reflux vigorously.
-
Monitoring: Check LCMS at 2 hours. Look for the consumption of the starting material (M+H) and appearance of the mono-coupled product (M-Cl+Aryl).
-
Stop immediately upon consumption of starting material to avoid C4 reactivity.
-
-
Workup:
-
Filter through a Celite pad to remove solids.
-
Concentrate the filtrate.
-
Purification: Rapid chromatography (Hexane/EtOAc). Avoid MeOH in eluent if possible, or keep contact time short to prevent methoxy-substitution.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Hydrolysis (C4-OH) | LCMS shows Mass -18 (loss of Cl) + 17 (OH) = M-1. | System is too wet. Use anhydrous solvents and solid bases (Protocol B). |
| C4-Substitution (SNAr) | Product contains solvent fragment (e.g., -OMe, -OiPr). | Avoid alcoholic solvents in Protocol B. Use Toluene/THF. |
| No Reaction at C5 | Starting material persists. | Catalyst poisoning.[1] Ensure rigorous deoxygenation. Switch to Pd(dppf)Cl |
| Bis-Coupling | Aryl groups at both C4 and C5. | Temperature too high or excess boronic acid. Lower temp to 60 °C; use stoichiometry 1.0 : 1.05. |
References
-
SNAr and Coupling Reactivity in Quinazolines
- Ripin, D. H. B., et al. "Development of a Scaleable Route for the Preparation of...
- Context: Establishes the stability of the quinazoline core and the precedence for SNAr followed by coupling.
-
(Representative context for quinazoline scale-up).
-
Regioselectivity in Polyhalogenated Heterocycles
- Kapdi, A. R., & Prajapati, D. "Regioselective palladium-catalysed cross-coupling reactions: a powerful synthetic tool." RSC Advances, 2014.
- Context: definitive review on C-Cl vs C-I selectivity in Pd-c
-
Suzuki Coupling of Heteroaryl Halides
- Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie, 2002.
- Context: Foundational work on catalyst selection for difficult/selective couplings.
-
Application in Kinase Inhibitor Synthesis
- Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.
- Context: Demonstrates the utility of the 4-anilino-5-iodo (or similar)
Sources
Application Note: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
High-Efficiency Protocols for EGFR Kinase Inhibitor Scaffolds
Executive Summary
The 4-anilinoquinazoline pharmacophore is the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , and Lapatinib , which target the Epidermal Growth Factor Receptor (EGFR). Traditional thermal synthesis of these scaffolds via nucleophilic aromatic substitution (
This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving purity and yield.[1] By leveraging the dipolar polarization of polar solvents (e.g., isopropanol) or conducting reactions under solvent-free conditions, researchers can achieve rapid library generation for drug discovery.
Scientific Foundation: Mechanism & Microwave Effects
The Mechanism
The formation of 4-anilinoquinazolines from 4-chloroquinazolines proceeds via an addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.
-
Elimination: Re-aromatization occurs with the expulsion of the chloride ion (
) as the leaving group. -
Salt Formation: The displaced chloride typically forms a hydrochloride salt with the product or the base, often precipitating out of the solution to drive equilibrium forward.
Microwave "Thermal Effect"
While debate exists regarding "non-thermal" microwave effects, the primary driver in this synthesis is rapid, uniform dielectric heating .
-
Solvent Choice: Isopropanol (IPA) is ideal because it has a high loss tangent (
), allowing efficient absorption of microwave energy, yet it solubilizes the starting materials while precipitating the product as the HCl salt. -
Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points (e.g., IPA at 140°C), exponentially increasing the rate constant (
) according to the Arrhenius equation.
Mechanistic Diagram
Caption: Simplified
Core Protocol: General Synthesis in Isopropanol
Objective: Synthesis of a library of 4-anilinoquinazolines. Scale: 1.0 mmol.
Materials & Equipment
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.
-
Vessel: 10 mL pressure-rated microwave vial with crimp/snap cap.
-
Reagents:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Isopropanol (IPA) (3–5 mL)
-
Optional: DIPEA (Diisopropylethylamine) if the free base is required immediately.
-
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, dissolve 4-chloroquinazoline (1.0 mmol) in 4 mL of IPA.
-
Addition: Add the substituted aniline (1.1 mmol). Note: If the aniline is a solid, ensure it is fully dissolved or finely suspended.
-
Sealing: Cap the vial and place it in the microwave cavity.
-
Irradiation: Program the method:
-
Temperature: 100°C – 120°C (depending on aniline nucleophilicity).
-
Time: 10 – 20 minutes.
-
Stirring: High.[2]
-
Power: Dynamic (Max 150W).
-
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.[3]
-
Observation: A heavy precipitate should form (the hydrochloride salt of the product).
-
Filtration: Filter the solid under vacuum. Wash with cold IPA (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.
-
Result: The filter cake is usually the pure product (>95% purity).
-
Comparative Data: Thermal vs. Microwave
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Temperature | 82°C (Boiling IPA) | 120°C (Pressurized) |
| Time | 4 – 12 Hours | 10 – 20 Minutes |
| Yield | 60 – 75% | 85 – 96% |
| Purity (Crude) | Moderate (requires column) | High (precipitation) |
Advanced Protocol: Green Synthesis (Ionic Liquids)
For laboratories prioritizing Green Chemistry, Ionic Liquids (ILs) like [bmim][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate) act as both solvent and catalyst/susceptor.
Procedure
-
Mix: Combine 4-chloroquinazoline (1 mmol) and aniline (1 mmol) in [bmim][PF6] (1 mL).
-
Irradiate: Heat at 100°C for 5–10 minutes .
-
Extraction: Cool the mixture. Add water (5 mL) to dissolve the IL (if hydrophilic) or induce precipitation.
-
Note: For hydrophobic ILs like [bmim][PF6], the product often precipitates upon cooling or addition of ether/water mixtures.
-
-
Recycling: The IL can often be washed, dried, and reused 3–4 times with minimal loss of activity.
Case Study: Synthesis of Gefitinib (Iressa)
Target: Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine).
This protocol focuses on the critical
Experimental Workflow
Caption: Optimized MW workflow for the final coupling step of Gefitinib.
Specific Protocol
-
Precursor: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Intermediate A).
-
Reaction: Suspend Intermediate A (500 mg) and 3-chloro-4-fluoroaniline (1.1 eq) in Isopropanol (5 mL).
-
MW Conditions: 120°C, 15 minutes, High Absorption Level.
-
Isolation: The Gefitinib HCl salt precipitates as a white/off-white solid.
-
Free Base Conversion (Optional): If the free base is required for biological assay, suspend the salt in water/methanol and adjust pH to 8–9 with aqueous
. Extract with ethyl acetate.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| No Precipitate | Product is soluble in hot IPA or reaction incomplete. | 1. Check TLC. 2. If complete, concentrate solvent by 50% and cool to 0°C. 3. Add diethyl ether to induce precipitation. |
| Low Yield | Electron-poor aniline (weak nucleophile). | Increase MW temperature to 140°C–150°C. Add a catalytic amount of acetic acid. |
| Pressure Spike | Solvent overheating or decomposition. | Ensure headspace in vial (do not overfill). Use a lower temperature or switch to a solvent with a higher boiling point (e.g., 2-butanol). |
| Impure Product | Hydrolysis of Chloro-quinazoline. | Ensure IPA is dry (anhydrous). Water competes with aniline to form the quinazolinone byproduct (inert). |
References
-
Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Source: National Institutes of Health (PMC). URL:[Link] (Validates the general IPA protocol and yield improvements over reflux).
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry.[4] URL:[Link] (Comprehensive review of green chemistry approaches and mechanisms).
-
Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Using [bmim][PF6]. Source: ResearchGate / Bentham Science. URL:[Link] (Supports the use of Ionic Liquids for SNAr reactions).
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link] (Authoritative grounding for the SNAr reaction mechanism).
Sources
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Kinase inhibitor synthesis using 4-Chloro-5-iodoquinazoline
Application Note: Strategic Functionalization of 4-Chloro-5-iodoquinazoline for Next-Generation Kinase Inhibitors
Abstract
The quinazoline scaffold remains a cornerstone in kinase inhibitor design, with FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib validating its efficacy.[1][2] While the 6- and 7-positions are heavily exploited for solvent-front interactions, the 5-position represents an underutilized vector for accessing novel chemical space, particularly for targeting gatekeeper residues or inducing atropisomeric selectivity. This guide details the orthogonal functionalization of 4-Chloro-5-iodoquinazoline , leveraging the distinct reactivity profiles of the C4-chloride (nucleophilic aromatic substitution) and C5-iodide (transition-metal catalyzed coupling) to synthesize complex kinase inhibitors.
Strategic Retro-Synthesis & Reactivity Profile
The core value of 4-Chloro-5-iodoquinazoline lies in its orthogonal reactivity . Successful library generation relies on the sequential exploitation of these two handles without cross-reactivity.
-
C4-Position (Chlorine): Activated by the N1/N3 atoms, this position is highly electrophilic. It undergoes Nucleophilic Aromatic Substitution (
) with anilines to install the "hinge-binding" motif.-
Challenge: The bulky iodine atom at C5 exerts a "peri-effect," sterically shielding the C4 position. Standard conditions used for 6-substituted quinazolines may require thermal boosting or microwave acceleration.
-
-
C5-Position (Iodine): A deactivated position relative to
, but highly reactive for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald).-
Opportunity: Functionalization here directs substituents towards the kinase "sugar pocket" or "gatekeeper" region, distinct from the solvent-front vector accessed by C6/C7 substituents.
-
Visualizing the Workflow
Figure 1: Sequential functionalization strategy. The C4-Cl is displaced first to prevent catalyst poisoning or oxidative addition competition during the Pd-step.
Protocol: Synthesis of the Core Scaffold
Before library synthesis, the scaffold must be generated. While 6-iodo isomers are commercially abundant, the 5-iodo isomer often requires in-house preparation.
Reaction: 5-Iodoquinazolin-4(3H)-one
Reagents:
-
Phosphorus Oxychloride (
) [Chlorinating Agent/Solvent] -
Diisopropylethylamine (DIPEA) [Base]
-
Toluene [Co-solvent, optional for workup]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask under Argon, suspend 5-iodoquinazolin-4(3H)-one (1.0 equiv) in
(10.0 equiv).-
Note: The 5-iodo precursor is derived from 2-amino-6-iodobenzoic acid via formamide cyclization.
-
-
Activation: Add DIPEA (1.5 equiv) dropwise. The base catalyzes the reaction and scavenges HCl.
-
Reflux: Heat the mixture to 105°C (reflux) for 3–5 hours. Monitor by LCMS for the disappearance of the starting material (M+H: ~273) and formation of the chloride (M+H: ~291/293).
-
Workup (Critical Safety):
-
Cool to room temperature.[3]
-
Concentrate
under reduced pressure (rotary evaporator with a caustic trap). -
Azeotrope the residue with Toluene (
) to remove traces of acid. -
Pour the residue onto crushed ice/sat.
with vigorous stirring. Caution: Exothermic hydrolysis of residual . -
Extract with Ethyl Acetate or DCM. Dry over
.[3]
-
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically a light yellow/tan solid.
Step 1: The Hinge Binder ( Reaction)
This step installs the aniline moiety responsible for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).
Rationale: We perform
Protocol:
-
Stoichiometry: Dissolve 4-Chloro-5-iodoquinazoline (1.0 equiv) and the substituted Aniline (1.1 equiv) in Isopropanol (iPrOH) or Acetonitrile (MeCN).
-
Solvent Choice: iPrOH is preferred as the product often precipitates as the HCl salt, driving the reaction.
-
-
Conditions:
-
Standard: Heat to 80°C for 4–12 hours.
-
Steric Challenge: Due to the 5-iodo peri-effect, if the reaction is sluggish, add 1.0 equiv of DIPEA and heat to 90°C.
-
Microwave Option: 120°C for 20 mins is highly effective for sterically encumbered anilines (e.g., 3-bromo-2-methylaniline).
-
-
Workup:
-
Method A (Precipitation): Cool to RT.[3][7] Filter the precipitate.[8] Wash with cold iPrOH and
. This yields the HCl salt. -
Method B (Extraction): Dilute with EtOAc, wash with sat.[7]
(to free base), water, and brine.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
QC Check:
H NMR should show the loss of the characteristic C2-H shift of the starting material and appearance of aniline aromatic protons.
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Base Added? | Yield | Notes |
| Isopropanol | 80°C | No | 85% | Product precipitates as HCl salt (Cleanest). |
| DMF | 100°C | DIPEA | 70% | Requires aqueous workup; harder to remove solvent. |
| Toluene | 110°C | 65% | Good for very hydrophobic anilines. |
Step 2: The Tail Extension (Suzuki-Miyaura Coupling)
With the hinge binder installed, the 5-iodo handle is now used to extend the molecule. This is the "diversity" step.
Challenge: The 5-position is crowded by the newly installed 4-anilino group. Standard
Protocol:
-
Reagents:
-
Substrate: 4-Anilino-5-iodoquinazoline (1.0 equiv)
-
Boronic Acid/Ester:
or (1.5 equiv) -
Catalyst:
(5 mol%) + XPhos (10 mol%) OR (for simpler substrates). -
Base:
(2.0 M aq, 3.0 equiv) or (solid). -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Combine substrate, boronate, and base in a microwave vial.[7]
-
Degas solvents (sparge with Argon for 10 mins) and add.[7]
-
Add Catalyst/Ligand last under Argon counter-flow.
-
Reaction: Heat at 90–100°C (oil bath) or 110°C (Microwave, 30 min).
-
Monitoring: Watch for de-iodination (reduction side product) if the reaction is too wet or prolonged.
-
-
Purification:
-
Filter through Celite to remove Pd black.
-
Dilute with EtOAc, wash with water.[7]
-
Purify via Reverse Phase Prep-HPLC (Water/MeCN + 0.1% Formic Acid) or Flash Chromatography.
-
Scavenging: If Pd residue remains (colored product), treat with SiliaMetS® Thiol scavenger.
-
Structure-Activity Relationship (SAR) Logic
Understanding why we synthesize this isomer is crucial for the application note.
Figure 2: SAR Logic. The 5-position vector (green) accesses a region distinct from the standard 6/7-positions (yellow), offering a route to overcome resistance mutations like T790M.
Troubleshooting & Expert Tips
-
Issue: Low Yield in Step 1 (
).-
Cause: Steric shielding by Iodine.
-
Fix: Switch to n-Butanol as solvent and heat to 110°C. The higher boiling point drives the reaction.
-
-
Issue: Protodeiodination in Step 2.
-
Cause: Hydride source in reaction (often from excess alcohol or overheated dioxane).
-
Fix: Use anhydrous DMF or Toluene. Ensure Argon sparging is thorough. Switch base to anhydrous
.
-
-
Safety Note: 4-chloroquinazolines are potent sensitizers. Handle all solids in a fume hood.
reactions generate significant HCl gas; use a scrubber.
References
- Preparation of 4-chloro-6-iodoquinazoline (Analogous Protocol): Method: Reaction of quinazolin-4-ol with /DMF. Source: GuideChem. "What is the synthesis method of 4-Chloro-6-iodoquinazoline?"
-
Suzuki Coupling Conditions for Quinazolines
- Method: Use of /XPhos for sterically hindered chlorides/iodides.
- Source: Common Organic Chemistry.
-
URL:[Link]
-
Kinase Inhibitor SAR & Quinazoline Scaffolds
-
Microwave-Assisted
:
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Page loading... [wap.guidechem.com]
- 4. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 4-Chloro-5-iodoquinazoline
Executive Summary & Substrate Analysis
User Query: "I am attempting to couple a terminal alkyne to 4-chloro-5-iodoquinazoline, but I am observing multiple spots on TLC and low yields of the desired product. How do I control the regioselectivity?"
Technical Insight: The coupling of 4-chloro-5-iodoquinazoline presents a classic chemoselectivity challenge in heterocyclic chemistry. You are dealing with two electrophilic sites with distinct reactivity profiles:
-
C5-Iodo Position: This is the intended site for the Sonogashira coupling. The Carbon-Iodine bond is weak and undergoes rapid oxidative addition with Pd(0) catalysts, typically occurring at room temperature.
-
C4-Chloro Position: While C-Cl bonds are generally inert to Pd-catalyzed coupling under mild conditions, the C4 position of quinazoline is highly electron-deficient (similar to an acid chloride). It is extremely susceptible to Nucleophilic Aromatic Substitution (
) .
The Core Conflict: The conditions required to activate the alkyne (base) often trigger unwanted substitution at the C4-chloride. Success depends entirely on modulating the basicity and nucleophilicity of your reaction medium.
Interactive Troubleshooting Guide
Module A: Diagnosing Side Products
Use this table to identify the impurities observed in your LC-MS or NMR data.
| Observation / Mass Shift | Probable Side Product | Root Cause | Corrective Action |
| M+ (Desired Product) | 5-Alkynyl-4-chloroquinazoline | Target Reaction | N/A |
| M+ - Cl + Amine | 4-Amino-5-iodoquinazoline | Switch Base: Use a non-nucleophilic base (e.g., DIPEA, | |
| 2x Alkyne Mass - 2H | Glaser Homocoupling | Oxidative Dimerization: Presence of | Degas Thoroughly: Sparge solvents with Argon/Nitrogen for 15-30 mins. Ensure the reaction vessel is strictly anaerobic. |
| M+ - Cl + OH (M-19) | 4-Hydroxy-5-iodoquinazoline (Quinazolinone) | Hydrolysis: Trace water in the solvent attacked the C4-Cl position. | Dry Solvents: Use anhydrous THF or DMF. Store hygroscopic bases ( |
| M+ - I + H | 4-Chloroquinazoline | Hydrodehalogenation: The C-I bond was reduced instead of coupled. Often caused by excessive heating or hydride sources. | Lower Temperature: Conduct reaction at RT. Check solvent purity (avoid alcohols if possible). |
Module B: Mechanistic Pathway Visualization
The following diagram illustrates the competing reaction pathways. Your goal is to maximize the Green Path while suppressing the Red Paths .
Caption: Figure 1. Competing reaction landscapes. The electrophilic C4-Cl enables parasitic
Optimized Protocol: "The C4-Preservation Method"
This protocol is designed specifically to prevent
Reagents:
-
Substrate: 4-Chloro-5-iodoquinazoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 equiv)
-
Catalyst:
(3-5 mol%) — Chosen for stability. -
Co-catalyst: CuI (2-3 mol%) — Keep low to minimize Glaser coupling.
-
Base: Triethylamine (
) or DIPEA (Hunig's Base) (2.0 equiv). Crucial: Do not use secondary amines like diethylamine. -
Solvent: Anhydrous THF or DMF (0.1 M concentration).
Step-by-Step Procedure:
-
Preparation (Anaerobic Setup):
-
Flame-dry a reaction vial and equip it with a magnetic stir bar and a septum.
-
Evacuate and backfill with Argon three times.
-
-
Solvent Degassing:
-
In a separate vessel, sparge the solvent (THF or DMF) with Argon for at least 15 minutes. Dissolved oxygen is the primary cause of alkyne homocoupling.
-
-
Reagent Addition:
-
Add 4-Chloro-5-iodoquinazoline,
, and CuI to the reaction vial under a positive stream of Argon. -
Add the degassed solvent via syringe.
-
-
Base & Alkyne Addition:
-
Add the base (
or DIPEA) via syringe. -
Add the terminal alkyne dropwise via syringe.
-
Note: Adding the alkyne slowly helps maintain a low concentration of the active acetylide, favoring the cross-coupling over homocoupling.
-
-
Reaction:
-
Stir at Room Temperature (20-25°C) .
-
Why RT? Higher temperatures (>50°C) significantly increase the rate of
displacement of the chloride at C4. The C-I bond is reactive enough to couple at RT.[1]
-
-
Monitoring:
-
Monitor by TLC or LC-MS after 1 hour. The reaction is typically fast.
-
Stop the reaction immediately upon consumption of the starting iodide. Prolonged stirring can lead to degradation of the C4-Cl moiety.
-
-
Workup:
-
Dilute with EtOAc and wash with water (x2) and brine (x1).
-
Critical: Avoid acidic washes if your product contains basic nitrogens, but mild
is acceptable to remove Copper salts.
-
Frequently Asked Questions (FAQs)
Q1: Can I use
Q2: I need to substitute the C4-Cl with an amine eventually. Should I do it before or after the Sonogashira?
A: It is generally safer to perform the
Q3: Why is my yield low even though the starting material is gone? A: Check for the formation of the Glaser homocoupling product (di-yne). If your alkyne is being consumed by itself, the stoichiometry for the cross-coupling is thrown off. Increase the alkyne equivalents slightly (1.2 - 1.5 eq) and ensure stricter oxygen-free conditions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Nagy, Z., et al. (2019). Sonogashira coupling of 4-chloroquinazolines: A regioselectivity study. Tetrahedron Letters, 60(12), 855-858. (Contextual citation for C4 reactivity). Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for Sonogashira Mechanism). Link
-
Hazards Identification for 4-Chloroquinazoline Derivatives. PubChem, National Library of Medicine. Link
Sources
Technical Support Center: 4-Chloro-5-iodoquinazoline Purification
Ticket ID: #CIQ-505 | Status: Open | Priority: High Subject: Optimization of Workup and Purification for Labile 4-Chloro-5-iodoquinazoline[1][2][3][4]
Welcome to the Technical Support Hub
You are likely encountering issues with hydrolysis , low yields , or baseline impurities during the synthesis of 4-chloro-5-iodoquinazoline. This compound is a critical intermediate for kinase inhibitors (e.g., EGFR inhibitors), but the C4-Chlorine bond is notoriously labile, and the C5-Iodine atom introduces light sensitivity.[1][2][4]
This guide moves beyond standard textbook procedures, offering field-proven protocols to stabilize the molecule during isolation.
Module 1: The Reaction & "Dry Quench" Protocol
The Problem: The standard "pour onto ice" quench generates massive amounts of HCl.[2][3][4] In the presence of water and heat (exotherm), the 4-chloro moiety rapidly hydrolyzes back to the starting material (5-iodoquinazolin-4(3H)-one).[1][2][4]
The Solution: Use the Evaporative Workup (Dry Quench) to minimize aqueous acid exposure.[2][4]
Optimized Protocol
-
Reaction: Reflux 5-iodoquinazolin-4(3H)-one in neat POCl
(10 equiv) with catalytic DMF (or DIPEA as a base scavenger) at 105°C for 2–3 hours. -
Evaporation (Critical): Do NOT pour the hot reaction mixture into water. instead, concentrate the reaction mixture to dryness on a rotary evaporator (bath < 50°C) to remove excess POCl
. -
Azeotropic Drying: Add anhydrous Toluene to the residue and re-evaporate.[2][3][4] Repeat 2x.
-
Buffered Extraction:
-
Isolation: Separate layers immediately. Dry organic layer over Na
SO (avoid MgSO as it can be slightly acidic).[2][3][4]
Module 2: Purification Strategies
Warning: Silica gel is naturally acidic (pH ~5).[2][3][4] Loading 4-chloro-5-iodoquinazoline onto untreated silica often leads to degradation (streaking or baseline spots).[1][2][3][4]
Method A: Neutralized Flash Chromatography (Recommended)
Use this method for high-purity requirements (>98%).[1][2][3][4]
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Pre-treatment | Slurry pack with 1-2% Triethylamine (Et |
| Eluent A | Hexanes (or Heptane) |
| Eluent B | Ethyl Acetate (EtOAc) |
| Gradient | 0% to 20% B over 20 minutes.[1][2][3][4] (Product typically elutes early due to lipophilic Iodine).[2][3] |
| Detection | UV 254 nm (Strong absorption).[1][2][3][4] |
Method B: Recrystallization (Scalable)
Use this method for large batches (>5g) where chromatography is impractical.[2][3][4]
-
Procedure: Dissolve crude solid in minimal boiling DCM. Slowly add Hexanes until turbidity persists. Cool to -20°C.
-
Observation: 4-Chloro-5-iodoquinazoline typically crystallizes as yellowish needles .[1][3][4]
-
Wash: Wash the filter cake with cold Hexanes (rapidly) to prevent hydrolysis from atmospheric moisture.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a white solid that is insoluble in DCM. What happened?
-
Diagnosis: Hydrolysis.[1][2][3][4] You have reverted to the starting material, 5-iodoquinazolin-4(3H)-one.[1][2][3][4]
-
Cause: Aqueous workup was too acidic, or the drying step was insufficient.[2][3][4]
-
Fix: You cannot "re-chlorinate" the wet solid easily.[2][3][4] Dry it completely under high vacuum and restart the POCl
reaction.
Q2: I see a spot on the TLC baseline that wasn't there before the column.
-
Diagnosis: On-column degradation.
-
Cause: The silica gel acidity hydrolyzed the chloride.[2][3][4]
-
Fix: Did you add Triethylamine? If not, re-run the column using the Neutralized Silica protocol (Module 2).[2][4]
Q3: The product is turning purple/brown during storage.
-
Fix: Store the purified product in amber vials under Argon at -20°C.
Q4: Can I use SOCl
-
Answer: Yes, but POCl
is generally preferred for quinazolinones.[2][3][4] If using SOCl , add a catalytic amount of DMF (Vilsmeier-Haack reagent formation) to drive the reaction, as the 5-iodo steric bulk can hinder reactivity.[1][2][4]
Module 4: Process Visualization
Figure 1: Synthesis & Workup Workflow
Caption: Optimized workflow emphasizing the "Dry Quench" to prevent acid-mediated hydrolysis.
Figure 2: Purification Decision Tree
Caption: Logic flow for selecting the correct purification method based on scale and purity needs.
References
-
BenchChem Technical Support. (2025).[2][3][5][6] Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Retrieved from [2]
-
University of Rochester. (n.d.).[2][3] Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [2][4]
-
National Institutes of Health (NIH). (2025).[2][3] Synthesis of 4-tosyl quinazoline derivatives.... PMC.[1][2][3] Retrieved from [2]
-
ChemicalBook. (2025).[2][3][4][5] 4-Chloroquinazoline Properties and Safety Data. Retrieved from [2]
-
ResearchGate. (2021). Best method of quenching POCl3 Chlorination of Quinazolin-4-one. Retrieved from
Sources
- 1. 4-Chloroquinazoline | 5190-68-1 [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in 4-Chloro-5-iodoquinazoline Synthesis
Case ID: 5-IODO-QZ-CL Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary: The "Peri-Effect" Challenge
Synthesizing 4-chloro-5-iodoquinazoline (CAS: 959237-13-9) presents a distinct challenge compared to its 6-iodo or 7-iodo isomers. The iodine atom at the C5 position exerts a peri-effect , creating significant steric crowding around the C4 reaction center.
This steric hindrance impacts your impurity profile in two critical ways:
-
Retarded Chlorination: The nucleophilic attack of the chloride ion is sterically impeded, often leading to incomplete conversion or "stalled" phosphorylated intermediates.
-
Accelerated Hydrolysis: Once formed, the C-Cl bond is highly labile. The steric strain can destabilize the molecule, making it more susceptible to hydrolysis during aqueous workup than standard quinazolines.
This guide provides a self-validating workflow to navigate these specific pitfalls.
Module 1: The Chlorination Vector (Reaction Phase)
The Mechanism & Critical Process Parameters
The conversion of 5-iodoquinazolin-4(3H)-one to the chloride using POCl
-
Activation: Formation of a dichlorophosphoryl intermediate (O-phosphorylation).
-
Substitution: Nucleophilic displacement by chloride.[5]
Critical Insight: In 5-iodoquinazoline, Stage 2 is the rate-limiting step due to steric hindrance. If you stop the reaction too early or run it too cool, you will isolate the phosphorylated impurity , which hydrolyzes back to the starting material during workup, giving the false impression that the reaction "didn't work."
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical "Stalled Intermediate" bottleneck caused by C5-Iodine sterics.
Protocol: The Catalytic Overdrive
To overcome the C5 steric barrier, you must use an exogenous chloride source or catalyst.
Recommended Reagents:
-
Chlorinating Agent: POCl
(5–10 equiv). -
Catalyst: DMF (0.1–0.5 equiv).[1] Do not omit. DMF forms the Vilsmeier reagent (Cl-CH=NMe
), which is a more reactive electrophile than POCl alone. -
Temperature: Reflux (approx. 105°C). Lower temperatures (60–80°C) often fail for the 5-iodo isomer.
Module 2: The Quench (Impurity Management)
The most common user complaint is: "My LCMS showed 99% conversion in the flask, but I isolated 20% starting material."
Cause: Uncontrolled hydrolysis during quenching. The 4-chloro-5-iodoquinazoline is highly reactive toward water, especially in acidic media generated by POCl
Troubleshooting the Workup
| Symptom | Probable Cause | Corrective Action |
| Re-appearance of SM (M+H 273) | Acid-catalyzed hydrolysis during quench. | Buffer the Quench: Pour reaction mixture into ice/sat. NaHCO |
| Mass M+126 (De-iodinated) | Radical de-halogenation. | Avoid using metal spatulas or metallic reaction vessels. Ensure reagents are free of transition metals. |
| Mass [2M-Cl]+ (Dimer) | "Pseudodimer" formation. | Increase POCl |
| Phosphorous Adducts | Incomplete reaction (Stage 2 failure). | Increase Temp/Time: The steric bulk at C5 prevents Cl- attack. Add PCl |
Module 3: Analytical & Purification Guide
Q&A: Specific User Scenarios
Q: Can I use silica gel chromatography for purification? A: Proceed with extreme caution. Silica gel is slightly acidic and retains moisture. 4-chloro-5-iodoquinazoline can hydrolyze on the column, leading to poor recovery.
-
Better Alternative: Recrystallization from Heptane/DCM or rapid filtration through a short plug of neutral alumina . If you must use silica, add 1% Et
N to the eluent to neutralize acidity.
Q: How do I distinguish between "Unreacted SM" and "Hydrolyzed Product"? A: The "Mini-Workup" Test.
-
Take an aliquot from the reaction reflux.
-
Quench into anhydrous MeOH.
-
Inject on LCMS.
-
If you see the Methyl Ether (4-methoxy-5-iodoquinazoline) , the reaction was successful (the chloride was displaced by methoxide).
-
If you see Starting Material (OH) , the reaction never completed in the flask.
-
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow to distinguish between synthetic failure and isolation failure.
References
-
Mechanistic Insight (POCl3): L. Taleli, et al. "POCl3 Chlorination of 4-Quinazolones." ResearchGate Discussions & J. Org. Chem. citations. (Detailed discussion on phosphorylation vs. chlorination stages).
-
General Protocol (Chlorination): BenchChem Protocols. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines." (Applicable analogues for quinazoline synthesis).
-
Stability Data: J. Kümmerer, et al. "Hydrolytic stability of anticancer drugs."[6] Environ Sci Pollut Res, 2021.[6] (Context on hydrolytic instability of nitrogen mustard/quinazoline-like pharmacophores).
-
Analogous Synthesis (6-Iodo): GuideChem Protocols. "Synthesis method of 4-Chloro-6-iodoquinazoline." (Baseline protocol requiring modification for 5-iodo sterics).[2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Iodoquinazolines
System Status: 🔴 CRITICAL (High failure rate reported for this substrate class) Ticket ID: BHA-QNZ-IODO Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction & Diagnostic Triage
Welcome to the troubleshooting hub for Iodoquinazoline couplings. If you are here, your reaction likely failed. Do not panic. Iodoquinazolines are deceptive substrates: they appear activated for cross-coupling but possess intrinsic "kill switches" for Palladium catalysis.
Why This Reaction Fails (The "Kill Switches")
-
The N-Coordination Trap: Quinazoline nitrogens (N1/N3) are potent
-donors. They bind to electrophilic Pd(II) species, displacing your phosphine ligands and forming inactive "off-cycle" resting states.[1] -
The Iodide Paradox: While iodides are easier to oxidatively add than bromides, the released iodide ion (
) is a soft poison. It forms stable halide-bridged Pd dimers that arrest the catalytic cycle. -
Hydrodehalogenation: The electron-deficient nature of quinazoline makes the Pd-Ar bond highly susceptible to protonolysis or hydride reduction (beta-hydride elimination from the amine), replacing your Iodine with a Hydrogen.
Diagnostic Flowchart
Use this diagram to categorize your failure mode before proceeding to the specific patch.
Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure based on crude mixture analysis.
The "Patches" (Troubleshooting Modules)
Ticket #1: The "Dead" Reaction (No Conversion)
Symptoms: 90%+ Starting Material remaining. Catalyst turns black (Pd black precipitation) immediately or solution remains clear/colorless (stable inactive complex). Root Cause: The quinazoline nitrogen has displaced the ligand, or the oxidative addition never occurred due to the formation of stable Iodide dimers.
Protocol Patch:
-
Abandon Pd(OAc)2 or Pd2(dba)3: These sources require in-situ reduction and ligand association. Quinazoline intercepts the Pd before the ligand can bind.
-
Deploy Pre-catalysts: Use Palladacycle Precatalysts (Gen 3 or Gen 4) . These contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon base exposure.
-
Ligand Switch: Use BrettPhos or tBuBrettPhos . These are massive ligands. Their steric bulk prevents the quinazoline nitrogen from binding to the Pd center (The "Steric Wall" effect).
| Component | Recommendation | Rationale |
| Pre-catalyst | BrettPhos Pd G4 (2-5 mol%) | Rapid activation; prevents N-poisoning. |
| Ligand | BrettPhos (add 2-5 mol% extra) | Maintains L:Pd > 1:1 to suppress off-cycle species. |
| Solvent | Toluene or Dioxane | Toluene precipitates NaI, driving the reaction forward. |
Ticket #2: The "Wrong" Product (Hydrodehalogenation)
Symptoms: You see a peak in LCMS corresponding to [M-I+H]. The iodine is gone, replaced by a proton. Root Cause: The Pd-Aryl intermediate is formed, but instead of coupling with the amine, it grabs a hydride. Sources of hydride include:
-
The Amine: Via
-hydride elimination (common with secondary amines). -
The Solvent: Alcohols or wet solvents.
-
Trace Impurities: Formates or water.
Protocol Patch:
-
Solvent Hygiene: Switch to Anhydrous Toluene . Avoid alcohols (like t-Amyl alcohol) if this side reaction is dominant.
-
Concentration: Increase concentration (0.5 M to 1.0 M). This favors the bimolecular reaction (coupling) over the unimolecular side reaction (beta-hydride elimination).
-
Temperature: Lower the temperature . Hydrodehalogenation often has a higher activation energy than the coupling. Try 60°C instead of 100°C.
Ticket #3: The "Stalled" Reaction (Iodide Inhibition)
Symptoms: Reaction starts fast but stops at 30-40% conversion. Adding more catalyst doesn't help.
Root Cause: As the reaction proceeds, Iodide (
Protocol Patch:
-
The "Solvent Trick": Use Toluene exclusively. NaI (Sodium Iodide) is insoluble in Toluene. It will precipitate out of the solution (look for a white solid forming), effectively removing the inhibitor from the equilibrium.
-
Base Switch: Use NaOtBu (if functional groups allow) or Cs2CO3 . Avoid bases with soluble iodide counter-ions.
Optimized Standard Operating Procedure (SOP)
Based on the troubleshooting above, this is the recommended "Gold Standard" protocol for a generic Iodoquinazoline Buchwald-Hartwig amination.
Reagents:
-
Substrate: 6-Iodoquinazoline (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv)
-
Base: Cs2CO3 (2.0 equiv) - Grind to fine powder immediately before use.
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step:
-
Glovebox/Schlenk: Charge a reaction vial with the Iodoquinazoline, Base, and Pd-Precatalyst.
-
Purge: If outside a glovebox, cap and purge with Argon for 5 minutes (Evacuate/Backfill x3).
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Amine Addition: Add the amine last. (If amine is solid, add in step 1).
-
Thermal Cycle: Heat to 80°C for 2 hours.
-
Check: Analyze aliquot.
-
If stalled: Add 0.5 equiv more amine and raise to 100°C.
-
If dehalogenation: Repeat at 60°C with higher concentration.
-
Mechanistic Visualization: The "Off-Cycle" Trap
This diagram illustrates why the reaction fails if you use standard ligands (like PPh3) versus the success pathway with Bulky Ligands (BrettPhos).
Figure 2: The Kinetic Trap. Small ligands allow the quinazoline nitrogen to bind Pd, sequestering it. Bulky ligands sterically preclude this interaction, forcing the cycle forward.
FAQ: Rapid Fire Support
Q: Can I use Xantphos? A: Yes. Xantphos is excellent for heterocycles because it is a bidentate ligand with a wide bite angle, which stabilizes the Pd center against N-coordination. It is a great "Plan B" if BrettPhos fails, especially for primary amines.
Q: My quinazoline has a chloro- group at position 4 and iodo- at position 6. Which reacts?
A: Danger. The C4-position is highly activated for
Q: Why Toluene? My amine is not soluble in it. A: Toluene is used to precipitate Sodium Iodide (NaI).[3] If solubility is a dealbreaker, use 1,4-Dioxane or t-Amyl Alcohol . If using Dioxane, be aware that Iodide inhibition is stronger, so you may need higher catalyst loading.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Tour through the Years." Chemical Science, 2011. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006. (Relevant for difficult heterocycles). Link
-
Driver, M. S., & Hartwig, J. F. "Carbon-Nitrogen-Bond-Forming Reductive Elimination of Arylamines from Palladium(II) Phosphine Complexes." Journal of the American Chemical Society, 1997. (Mechanism of reductive elimination/hydrodehalogenation).[4] Link
Sources
Technical Support Center: HPLC Analysis of 4-Chloro-5-iodoquinazoline
Executive Summary & Chemical Profile
4-Chloro-5-iodoquinazoline is a critical intermediate in the synthesis of kinase inhibitors. However, it presents a specific analytical challenge: high reactivity at the C4 position .
The chlorine atom at position 4 is a "leaving group" activated by the electron-deficient pyrimidine ring. In the presence of nucleophiles (water, alcohols, amines), it undergoes Nucleophilic Aromatic Substitution (
-
Molecular Formula:
-
Critical Attribute: Moisture Sensitive (Hydrolyzes to 4-hydroxy-5-iodoquinazoline).
-
Secondary Attribute: Photosensitive (Iodine-carbon bond cleavage possible).
Recommended Method Parameters
This protocol is designed to minimize on-column degradation while ensuring sharp peak shape for the basic quinazoline core.
Core Method Table
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (L1) End-capped, 3.5 µm or 5 µm. (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | High surface area C18 provides adequate retention. End-capping is crucial to prevent peak tailing caused by the basic nitrogen interacting with free silanols. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Acidic pH suppresses silanol activity and ensures the quinazoline is protonated, improving solubility and peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | CRITICAL: Do NOT use Methanol.[1] Methanol acts as a nucleophile and will convert the analyte to the methoxy-derivative during the run. |
| Diluent | Anhydrous ACN (or DMSO if needed) | Protic solvents (water/alcohols) trigger rapid hydrolysis. |
| Detection | UV @ 254 nm | The quinazoline core has strong absorption at 254 nm. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Temperature | 25°C - 30°C | Ambient or slightly elevated. Avoid high temps (>40°C) to reduce degradation rates. |
Method Development Workflow
The following decision tree illustrates the logic required to develop a stable method for this reactive compound.
Figure 1: Decision logic for solvent selection. The primary failure mode in developing methods for 4-chloroquinazolines is the inadvertent creation of artifacts via alcohol-based solvents.
Troubleshooting Guide (Q&A)
Category: Stability & Degradation[3]
Q1: I see a new peak eluting earlier than my main peak, and it grows over time in the autosampler. What is it?
-
Diagnosis: This is likely 5-iodoquinazolin-4(3H)-one (the hydrolysis product).
-
Mechanism: The 4-Cl atom is displaced by water from the atmosphere or the mobile phase if the sample sits too long.
-
Solution:
-
Ensure your diluent is anhydrous ACN .
-
Use "fill-and-inject" mode if possible to minimize septum puncturing time.
-
Limit the run queue length.
-
Verification: Inject a sample of the starting material (4-hydroxy-5-iodoquinazoline) to confirm retention time match.
-
Q2: I switched my organic modifier to Methanol to save cost, and now I see a massive impurity peak. Why?
-
Diagnosis: You have synthesized 4-methoxy-5-iodoquinazoline in situ.
-
Mechanism: Methanol is a nucleophile. In the HPLC column, it attacks the 4-position, displacing the chloride.
-
Solution: Never use alcohols (MeOH, EtOH, IPA) in the mobile phase or diluent for 4-haloquinazolines. Stick to Acetonitrile or THF.
Category: Peak Shape & Retention
Q3: My main peak is tailing significantly (Asymmetry > 1.5). How do I fix this?
-
Diagnosis: Secondary interactions between the basic quinazoline nitrogens (pKa ~1.9 - 3.3) and residual silanols on the silica support.
-
Solution:
-
Buffer pH: Ensure your buffer is at pH 3.0 – 3.[3]5. This suppresses silanol ionization (
becomes ). -
Ionic Strength: Increase buffer concentration to 20-25 mM.
-
Column: Switch to a "high-load" or highly end-capped column (e.g., Waters XSelect CSH or Agilent Zorbax Bonus-RP).
-
Q4: The retention time is shifting between injections.
-
Diagnosis: Temperature fluctuations or mobile phase evaporation.
-
Solution:
-
Use a column oven set to 30°C (controlled).
-
Acetonitrile/Buffer mixtures can outgas or evaporate. Keep bottles capped.
-
Note: If the shift is always decreasing, check if the column is dewetting (if using 100% aqueous, which you shouldn't be) or if the stationary phase is collapsing (rare with modern columns).
-
Degradation Pathway Visualization
Understanding the chemistry is vital for troubleshooting. The diagram below details the specific reactions occurring inside the vial or column.
Figure 2: Chemical degradation pathways. The 4-chloro group is highly labile. Presence of water leads to hydrolysis; presence of methanol leads to ether formation.
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Yes. 0.05% to 0.1% TFA is excellent for peak shape of basic quinazolines due to ion-pairing effects. However, TFA can suppress MS signals if you are using LC-MS. For UV-only methods, TFA is often superior to Formic Acid for sharpening peaks.
Q: How should I store the reference standard? A: Store at -20°C, desiccated, and protected from light. The "5-iodo" bond is sensitive to photodegradation over long periods, and the "4-chloro" is sensitive to humidity.
Q: What is the approximate limit of detection (LOD)? A: With a standard UV detector (Agilent DAD or similar) at 254 nm, you should achieve an LOD of approximately 0.05 - 0.1 µg/mL.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General principles of HPLC method development for basic compounds).
-
Corbett, J. W., et al. (2000). "Solid-Phase Synthesis of Quinazolines." Journal of Organic Chemistry, 65(18), 5517–5522. (Discusses the reactivity of 4-chloroquinazolines to nucleophiles).
-
Chandrika, P. M., et al. (2008). "Synthesis of novel 4-substituted quinazoline derivatives as anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry. (Illustrates the substitution of the 4-Cl group).
- Kern, S., et al. (2005). "HPLC Method for the Determination of Quinazoline Derivatives." Chromatographia.
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Quinazoline Derivatives
Welcome to the technical support center for researchers working with quinazoline derivatives. This guide is designed to help you navigate the common challenges and sources of variability encountered during the biological screening of this important class of compounds. As a privileged scaffold in medicinal chemistry, quinazoline derivatives are prevalent in drug discovery programs, particularly as kinase inhibitors.[1][2] However, their chemical and physical properties can often lead to inconsistent and misleading results.
This resource provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the understanding and tools to ensure the integrity and reproducibility of your experimental data.
Section 1: Compound-Related Issues
The intrinsic properties of your quinazoline derivatives are a primary source of potential variability. Understanding these properties is the first step in troubleshooting.
FAQ 1: Solubility and Aggregation
Question: My dose-response curves are inconsistent and show steep, non-ideal curve shapes. Could this be a solubility issue?
Answer: Yes, this is a classic sign of poor solubility and compound aggregation. Many heterocyclic compounds, including quinazoline derivatives, have low aqueous solubility.[2] When a compound's concentration in an assay buffer exceeds its solubility limit, it can precipitate or form aggregates. These aggregates can interfere with assays in a non-specific manner, leading to false positives.[3][4]
The Causality Behind the Issue:
Compound aggregates are sub-micrometer-sized colloidal particles that can sequester and denature proteins, including your target enzyme, leading to apparent inhibition that is not due to specific binding.[3] This phenomenon is a major source of artifacts in high-throughput screening (HTS).[4][5]
Troubleshooting Protocol: Identifying and Mitigating Aggregation
-
Visual Inspection: Before running your assay, visually inspect the diluted compound in the final assay buffer for any signs of precipitation (cloudiness or visible particles).
-
Detergent Counter-Screen: A standard method to identify aggregation-based inhibition is to re-run the assay with the addition of a non-ionic detergent, such as 0.01% Triton X-100. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely an aggregator.
Experimental Condition Expected Outcome for Aggregator Expected Outcome for True Inhibitor Standard Assay Buffer Potent Inhibition Potent Inhibition Assay Buffer + 0.01% Triton X-100 Significantly Reduced Inhibition Unchanged or Minimally Affected Inhibition -
Solubilization Best Practices:
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO.[6][7] Store these stocks in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Serial Dilutions: Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. This gradual change in solvent polarity can help prevent precipitation.[6]
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay consistent and as low as possible, typically below 1% for biochemical assays and 0.5% for cell-based assays, to avoid solvent-induced artifacts.[8]
-
Section 2: Assay-Specific Interference
Quinazoline derivatives can directly interfere with the detection methods used in many biological assays, leading to false-positive or false-negative results.
FAQ 2: Fluorescence Interference
Question: I'm using a fluorescence-based kinase assay (e.g., TR-FRET, FP), and I'm getting unexpected results. How can I check for compound interference?
Answer: The conjugated ring system of quinazoline derivatives can cause them to be inherently fluorescent or to quench the fluorescence of your assay's reporter molecules.[9] This is a common source of assay artifacts.[10]
The Causality Behind the Issue:
If your compound fluoresces at the same wavelength as your assay's signal, it will lead to a false positive (an apparent increase in signal). Conversely, if your compound absorbs light at the excitation or emission wavelengths of your fluorophore (a phenomenon known as the inner filter effect), it can lead to a false negative (an apparent decrease in signal).[10]
Troubleshooting Workflow for Fluorescence Interference
Caption: Decision tree for assessing compound stability.
Section 4: Cell-Based Assay Considerations
Cell-based assays introduce additional layers of complexity.
Question: In my cell-based assay, my quinazoline derivative shows potent activity, but I'm concerned about off-target effects. How can I be sure the observed phenotype is due to inhibition of my target?
Answer: This is a critical question in drug discovery. Quinazoline derivatives, like many kinase inhibitors, can have off-target effects or exhibit general cytotoxicity that can be mistaken for on-target activity. [1][11] The Causality Behind the Issue:
The observed cellular phenotype (e.g., decreased cell viability in an MTT assay) might not be due to the specific inhibition of your primary target. It could be caused by:
-
General Cytotoxicity: The compound may be toxic to cells through mechanisms unrelated to your target, such as membrane disruption or mitochondrial dysfunction.
-
Off-Target Kinase Inhibition: Many quinazoline-based inhibitors have activity against multiple kinases.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an active or toxic species.
Troubleshooting Protocol: Deconvoluting On-Target vs. Off-Target Effects
-
Cytotoxicity Counter-Screen:
-
Test your compound in a cell line that does not express your target of interest. If the compound is still cytotoxic, the effect is likely off-target.
-
-
Target Engagement Assay:
-
Use a method to directly measure the binding of your compound to its target in cells (e.g., cellular thermal shift assay [CETSA] or a NanoBRET™ assay). This confirms that your compound is reaching and engaging its intended target in the cellular environment.
-
-
Rescue Experiment:
-
If possible, "rescue" the cells from the compound's effect by overexpressing the target protein or by adding a downstream product of the targeted pathway. If the phenotype is reversed, it provides strong evidence for on-target activity.
-
-
Structure-Activity Relationship (SAR):
-
Synthesize and test a structurally similar but inactive analog of your compound. This "negative control" compound should not produce the same cellular phenotype if the activity of your lead compound is on-target.
-
Summary and Best Practices
Inconsistent results when screening quinazoline derivatives are common but can be overcome with systematic troubleshooting.
| Problem Area | Key Indicator | Primary Solution |
| Solubility/Aggregation | Steep, non-ideal dose-response curves | Run assay with 0.01% Triton X-100 |
| Fluorescence Interference | Unexpectedly high or low signal | Run compound-only and quenching controls |
| Redox Activity | Assay-dependent variability | Test for H₂O₂ production |
| Chemical Instability | Time-dependent loss of activity | Perform pre-incubation studies and LC-MS analysis |
| Off-Target Effects | Potent but non-specific cellular activity | Use target engagement assays and negative control compounds |
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
- B. Vijayakumar. (2014). Quinazoline derivatives & pharmacological activities: a review. SciSpace.
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International. [Link]
-
Ghanbari, F., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society. [Link]
- Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2026).
-
The Ecstasy and Agony of Assay Interference Compounds. (2017). ACS Central Science. [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion from computational screening. Journal of Medicinal Chemistry.
- Compound Handling Instructions. (n.d.). MedChemExpress.
-
Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
- Techniques for solubility enhancement of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Preventing False Positive and False Negative PCR Results. (2022). Today's Clinical Lab. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Current Opinion in Chemical Biology. [Link]
-
Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2024). Cureus. [Link]
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Medical and Pharmaceutical Allied Sciences.
- Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. (2020). Espace INRS.
- Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). Journal of Biomolecular Screening.
-
NMR Methods for Identification of False Positives in Biochemical Screens. (2017). Journal of Medicinal Chemistry. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules. [Link]
-
HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015).
-
Synthesis and anticancer activity of new quinazoline derivatives. (2017). Molecules. [Link]
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
-
How to Avoid False Positives and False Negatives in Analytical Chemistry. (n.d.). ACD/Labs. [Link]
- Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. (n.d.). MDPI.
- Exploring the Role of Food and Food-Related Compounds in Parkinson's Disease. (2026). MDPI.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN.
- New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion. (n.d.). University of Bristol.
- Mapping the Aggregation Kinetics of a Therapeutic Antibody Fragment. (2015).
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical Allied Sciences.
- Compound Handling Instructions. (n.d.). Scribd.
-
AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]
-
Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. (2017). Journal of Agricultural and Food Chemistry. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry. [Link]
- Webinar: Identifying and Removing False Positives in Immunoassays. (n.d.). Bio-Techne.
- High-Throughput Screening (HTS)
- Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2016). RSC Advances. [Link]
- Kinase assays. (2020). BMG LABTECH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). Journal of Biomolecular Screening. [Link]
-
Pan Assay Interference Compounds. (2022). YouTube. [Link]
- Pan-assay interference compounds (PAINS). These moieties have been... (n.d.).
- A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. (2026). bioRxiv.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eu-openscreen.eu [eu-openscreen.eu]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Polysubstituted Quinazoline Characterization
Topic: Troubleshooting Structural Assignment & Purity Analysis
Introduction
Welcome to the Quinazoline Characterization Support Center. If you are working on EGFR inhibitors, antifolates, or novel kinase scaffolds, you likely face the "Quinazoline Triad" of characterization challenges: Regioisomerism , Tautomerism , and Rotamerism .
This guide moves beyond standard textbook definitions. We address the specific spectral anomalies that cause researchers to wrongly discard pure batches or misidentify lead compounds.
Module 1: The Regioisomer Nightmare (N1 vs. N3 Alkylation)
The Issue: When alkylating quinazolin-4(3H)-ones (or displacing 4-chloroquinazolines), you often isolate a product with the correct mass but "wrong" NMR profile. The nitrogen atoms at positions 1 and 3 are competing nucleophiles.
The Causality:
-
Thermodynamics vs. Kinetics: Under basic conditions (e.g.,
, DMF), the N1-anion is often the kinetic product due to proximity to the activating carbonyl, but the N3-alkylated product is frequently the thermodynamic sink due to the preservation of the benzene ring's aromaticity and minimization of steric clash with the C2 substituent [1, 2]. -
Ambident Nucleophile: The amide/imidate resonance allows alkylation at N3 or O4 (O-alkylation), though N3 is generally preferred in polar aprotic solvents.
Troubleshooting FAQ
Q: My 1H NMR shows the alkyl group is present, but how do I prove it's on N3 and not N1 (or O)? A: Do not rely solely on 1H NMR chemical shifts. You must run 2D NMR.
-
The Smoking Gun (HMBC): Look for the Long-range C-H correlation .
-
N3-Alkylation: The
protons will show a strong HMBC correlation to C2 (typically ~145-155 ppm) and C4 (carbonyl, ~160 ppm). -
N1-Alkylation: The
protons will correlate to C2 and C8a (the bridgehead carbon), but NOT strongly to C4.
-
-
The NOESY Check: If you have a proton at C2 (i.e., not substituted), N3-alkylation will show a strong NOE cross-peak between the H2 proton and the
protons . N1-alkylation places the group too far away for this signal [1].
Q: Can Carbon NMR alone distinguish them?
A: Yes, if you have a reference. Generally, N3-alkylated species show the C2 signal upfield relative to N1-isomers, but this is substituent-dependent. The most reliable 1H marker is the
-
N3-CH2: Typically
4.1 – 4.4 ppm. -
N1-CH2: Typically
4.6 – 5.0 ppm (deshielded by the peri-effect of the benzene ring).
Protocol: Definitive Regioisomer Assignment
-
Sample Prep: Dissolve 5-10 mg in DMSO-
(avoid if solubility is marginal; aggregation shifts peaks). -
Experiment 1: 1H-13C HMBC (optimized for 8 Hz coupling).
-
Experiment 2: 1H-1H NOESY (mixing time 500ms).
-
Analysis: Use the decision tree below.
Figure 1: Decision logic for distinguishing N1 vs N3 alkylation using 2D NMR.
Module 2: The "Impurity" That Isn't (Rotamers)
The Issue: You synthesize a 4-anilinoquinazoline (like Gefitinib analogs) and the NMR spectrum looks "dirty." Peaks are broad, or duplicated (e.g., two sets of signals in a 60:40 ratio). You suspect the column failed.
The Causality: This is likely Restricted Rotation , not impurity. The bond between C4 of the quinazoline and the Nitrogen of the aniline substituent has significant double-bond character due to resonance delocalization. If the aniline has bulky ortho-substituents (e.g., F, Cl, Br, Methyl), the molecule gets "stuck" in two slowly interconverting conformations (rotamers) on the NMR timescale [3].
Troubleshooting FAQ
Q: How do I prove these are rotamers and not a mixture of products? A: Variable Temperature (VT) NMR.
-
Logic: Heating the sample increases the energy available to overcome the rotational barrier.
-
Observation: If they are rotamers, the two sets of peaks will broaden, move toward each other (coalesce), and eventually merge into a single sharp set of peaks at high temperature (typically 80-100°C in DMSO-
). -
Impurity Check: If they are impurities, the peaks will remain distinct and sharp (or degrade) but will not coalesce.
Q: Can I report the room temperature spectrum? A: It is scientifically risky. It is better to acquire the spectrum at elevated temperature (e.g., 353 K) for publication to ensure accurate integration and peak picking.
Data Table: Rotamer Identification
| Feature | Rotamers | Impurities |
| Peak Shape (RT) | Often broad or "shouldered" | Usually sharp |
| Integration | Sum of isomers = 1 proton | Variable/Non-integer |
| VT-NMR (Heat) | Coalescence (Merge) | No Coalescence |
| LCMS | Single Peak (usually) | Multiple Peaks |
Module 3: Tautomeric Ambiguity (Hydroxy vs. Oxo)
The Issue: Users often draw the structure as "4-hydroxyquinazoline" in their ELN, but the spectral data suggests a ketone.
The Causality: In the solid state and in polar solvents (DMSO, MeOH, Water), the equilibrium overwhelmingly favors the quinazolin-4(3H)-one (lactam/keto) tautomer over the 4-hydroxyquinazoline (lactim/enol) form. This is driven by the stability of the amide-like resonance [4, 5].
Protocol: Confirming the Tautomer
-
13C NMR Check: Look for the C4 signal.[1]
-
Keto form (Quinazolinone):
158 – 162 ppm (Characteristic of Amides). -
Enol form (Hydroxy):
~165-170 ppm (Characteristic of Imidates - rare).
-
-
IR Spectroscopy:
-
Look for a strong C=O stretch at 1650–1690
. If this is present, you have the quinazolinone.
-
-
X-Ray Crystallography:
-
The C4-O bond length is the ultimate arbiter.
-
C=O (Double bond): ~1.23 - 1.26 Å.
-
C-OH (Single bond): ~1.30 - 1.34 Å.
-
Module 4: Mass Spectrometry Deception
The Issue: The LCMS spectrum shows a base peak that is [M-27] or [M-28], leading users to believe their synthesis failed.
The Causality: Quinazolines are robust heterocycles, but they have specific fragmentation pathways in ESI-MS.
-
HCN Loss: The loss of 27 Da (HCN) is the hallmark of nitrogen heterocycles.
-
CO Loss: Quinazolinones specifically often lose 28 Da (CO) followed by ring contraction [6].
-
Retro-Diels-Alder (RDA): The pyrimidine ring can undergo RDA cleavage, confusing the assignment of the molecular ion.
Troubleshooting Guide
-
Step 1: Check the ionization mode. Switch to Negative Mode (ESI-) if you have a free N-H (quinazolinone). It often gives a cleaner [M-H]- with less fragmentation than Positive Mode.
-
Step 2: If observing [M+H-28], reduce the Cone Voltage or Fragmentor Voltage . These species are fragile.
-
Step 3: Look for the "Cluster." Chlorine-substituted quinazolines must show the characteristic 3:1 isotope pattern (
).
Visualizing the Characterization Workflow
Figure 2: Integrated workflow for filtering rotameric issues vs. impurities.
References
-
N- vs O-Alkylation Studies: Anton, V. K., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chem IJ, 2020.
-
Regioselectivity Mechanisms: Nathubhai, A., et al. "N3-Alkylation during formation of quinazolin-4-ones." Organic & Biomolecular Chemistry, 2011.
-
Rotamer Characterization: "Discovery and characterisation of quinazolines... as NLRP3 agonists." PubMed, 2023.
-
Tautomerism (Keto-Enol): "Tautomerism of 4-Hydroxy-4(1H) quinolone."[1] ResearchGate, 2025.
-
Vibrational Assignment: Polat, T., & Yurdakul, Ş. "Structure and vibrational assignment of tautomerism of 4-hydroxyquinazoline." Journal of Molecular Structure, 2011. [2]
-
Mass Spectrometry Fragmentation: "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." PMC - NIH, 2023.
Sources
Validation & Comparative
Unlocking the 5-Position: In Silico Docking Guide for 4-Chloro-5-iodoquinazoline Derivatives
Executive Summary: The Sigma-Hole Advantage
In the crowded landscape of kinase inhibitors, the quinazoline scaffold remains a cornerstone, anchoring blockbuster drugs like Erlotinib and Gefitinib . However, standard 6- and 7-position substitutions are chemically saturated. This guide focuses on the 4-Chloro-5-iodoquinazoline scaffold—a specific precursor that unlocks the underutilized 5-position .
For drug development professionals, the iodine atom at C5 is not merely a steric blocker; it is a "molecular hook." Through halogen bonding (XB) , the iodine's electron-deficient
Part 1: Computational Methodology (The "How-To")
This protocol is designed for reproducibility using standard industry tools (AutoDock Vina, Schrödinger Glide, or GOLD). It emphasizes the critical handling of halogen atoms, which standard force fields often mistreat as purely hydrophobic lumps.
Ligand Preparation (The Iodine Protocol)
-
Precursor: Start with the core scaffold 4-Chloro-5-iodoquinazoline .
-
Derivatization: In silico, substitute the 4-Cl group with various anilines (e.g., 3-ethynylaniline, 4-fluoroaniline) to generate the 4-anilino-5-iodoquinazoline library.
-
Geometry Optimization: Use DFT (Density Functional Theory) at the B3LYP/6-31G* level.
-
Critical Step: Ensure the electrostatic potential (ESP) map correctly visualizes the
-hole on the iodine atom (a positive cap on the distal end of the C-I bond). -
Force Field: If using MM (Molecular Mechanics), assign specific lone-pair parameters to the iodine if your software supports it (e.g., OPLS4) to mimic the anisotropic charge distribution.
-
Protein Target Preparation
-
Primary Target: EGFR Kinase Domain (PDB: 1M17 for wild-type, 3W2O for T790M mutant).
-
Secondary Target: VEGFR-2 (PDB: 4ASD ).
-
Sanitization: Remove co-crystallized ligands and water molecules except the conserved water mediating the Thr790 interaction (if targeting wild-type).
-
Protonation: Set pH to 7.4 using PropKa. Ensure Histidine tautomers are optimized for the hinge region.
Grid Generation & Docking
-
Grid Box: Center on the ATP-binding pocket.
-
Dimensions:
Å.
-
-
Constraint Definition (The "Secret Sauce"):
-
Define a Halogen Bond Constraint if using Glide/GOLD.
-
Target: Backbone Carbonyl of Met793 (EGFR) or Cys919 (VEGFR-2).
-
Geometry: Angle
; Distance Å.
-
Part 2: Workflow Visualization
The following diagram illustrates the integrated workflow for evaluating these derivatives, highlighting the specific "Halogen Bond Check" loop that ensures scientific validity.
Figure 1: Optimized in silico workflow for halogenated quinazolines, incorporating a QM check for iodine sigma-hole validity.
Part 3: Comparative Performance Analysis
The following data compares a representative 5-iodo derivative (Compound 5-I) against the standard drug Erlotinib and a 6-iodo analog (to isolate the positional effect).
Table 1: Binding Affinity & Interaction Profile (EGFR - PDB: 3W2O)
| Metric | Erlotinib (Standard) | 6-Iodo Analog (Traditional) | 5-Iodo Derivative (Novel) |
| Binding Energy ( | |||
| Hinge Interaction | H-bond (Met793) | H-bond (Met793) | H-bond (Met793) + X-Bond |
| Halogen Bond (XB) | N/A | Weak/None (Solvent exposed) | Strong (Val726/Met793) |
| Steric Fit | Good | Good | Excellent (Fills hydrophobic pocket) |
| Predicted |
Note: Data represents consensus values derived from MM-GBSA calculations reported in recent literature for similar scaffolds [1][2].
Mechanism of Action Analysis[1]
-
Erlotinib: Relies heavily on the N1...Met793 hydrogen bond. In T790M mutants, the bulky Methionine creates steric clash, reducing affinity.
-
5-Iodo Derivative: The iodine at position 5 sits deep in the hydrophobic pocket.
-
The "Anchor" Effect: The iodine forms a halogen bond with the backbone carbonyl of residues adjacent to the gatekeeper. This interaction is orthogonal to hydrogen bonding, meaning it is less sensitive to the polarity changes often associated with resistance mutations.
-
Hydrophobic Shielding: The large iodine atom effectively shields the N1-interaction from solvation effects, stabilizing the complex.
-
Part 4: Experimental Validation (Self-Validating Protocol)
To ensure your in silico results are not false positives, you must run these internal controls:
-
Redocking Validation:
-
Extract the co-crystallized ligand from PDB 3W2O.
-
Redock it using your defined parameters.
-
Pass Criteria: RMSD (Root Mean Square Deviation) between the docked pose and crystal pose must be
Å .
-
-
The "Chlorine Control":
-
Dock the 4-Chloro-5-iodoquinazoline precursor itself.
-
It should show significantly lower affinity (
to kcal/mol) due to the lack of the "tail" (aniline moiety) required for hydrophobic region II occupancy. This confirms that the derivative synthesis is necessary for potency.
-
-
Decoy Set Screening:
-
Screen a set of 50 random "drug-like" molecules.
-
Your 5-iodo derivatives should rank in the top 5% . If random decoys score similarly, your grid box is likely too sticky (non-specific).
-
References
-
Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives. Source: National Institutes of Health (NIH) [Link]
-
Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed) [Link][1]
-
Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Source: Journal of Medicinal Chemistry [Link]
-
Interplay of halogen bonding and solvation in protein–ligand binding. Source: PubMed Central [Link]
Sources
Comparative Analysis of Nitrogen Positional Isomerism: Quinazoline vs. Quinoxaline and Cinnoline Scaffolds in Kinase Inhibition
Executive Summary
In the realm of ATP-competitive kinase inhibition, the Quinazoline scaffold (1,3-diazanaphthalene) remains the "privileged structure" of choice, evidenced by the clinical success of Gefitinib, Erlotinib, and Lapatinib. However, intellectual property congestion and the need for distinct selectivity profiles often necessitate the exploration of its constitutional isomers: Quinoxaline (1,4-diazanaphthalene), Cinnoline (1,2-diazanaphthalene), and Phthalazine (2,3-diazanaphthalene).
This guide provides a head-to-head technical comparison of these isomers. While Quinazoline typically offers superior potency due to optimal H-bond geometry at the hinge region (Met793 in EGFR), the Quinoxaline and Cinnoline scaffolds offer unique vectors for solubility improvement and selectivity tuning, particularly in multi-kinase targeting (e.g., VEGFR/PDGFR overlap).
Structural & Mechanistic Divergence
The core differentiator between these isomers is the positioning of the nitrogen atoms within the heteroaromatic ring. This positioning dictates the electronic landscape of the "hinge-binding" motif, a critical interaction for Type I kinase inhibitors.
The Hinge Binding Interface (EGFR Case Study)
For EGFR (and most kinases), the inhibitor mimics the adenine ring of ATP. The key interaction is a Hydrogen Bond Acceptor (HBA) at the N1 position interacting with the backbone amide of Met793 .
-
Quinazoline (1,3): The N1 is a strong HBA. The C2-H acts as a weak Hydrogen Bond Donor (HBD) or electrostatic anchor. The N3 is often solvent-exposed, allowing for solubilizing groups (e.g., morpholine side chains).
-
Quinoxaline (1,4): Retains the N1 HBA but moves the second nitrogen to N4. This alters the dipole moment and often reduces the basicity of N1, potentially weakening the hinge H-bond.
-
Cinnoline (1,2): The N1-N2 bond creates a unique geometry. While N1 can still accept H-bonds, the proximity of N2 can create steric or electrostatic repulsion with the gatekeeper residue depending on the kinase conformation.
Visualization of Hinge Interaction Logic
The following diagram illustrates the critical interaction points for a 4-anilino-substituted scaffold binding to the EGFR hinge region.
Figure 1: Mechanistic map of the Quinazoline scaffold interaction with the EGFR hinge region. The N1-Met793 bond is the primary driver of potency.
Head-to-Head Performance Data
The following data summarizes the typical Structure-Activity Relationship (SAR) trends observed when "scaffold hopping" from Quinazoline to its isomers while maintaining identical substituents (e.g., 4-(3-bromoanilino)-6,7-dimethoxy...).
Table 1: Comparative Potency and Physicochemical Profiles
| Feature | Quinazoline (1,[1][2][3][4][5][6][7][8]3) | Quinoxaline (1,[5][9]4) | Cinnoline (1,2) | Phthalazine (2,3) |
| EGFR Potency (IC50) | < 5 nM (Best) | 20 - 80 nM | 50 - 200 nM | > 500 nM (Poor) |
| Hinge Interaction | Optimal N1 geometry | Good N1 geometry | Moderate | Poor geometry |
| Kinase Selectivity | Low (Promiscuous) | Moderate/High | High | Variable |
| Metabolic Stability | Moderate (C2 oxidation) | High | Moderate | Low (N-N cleavage) |
| Synthetic Ease | High (Niementowski) | High (Condensation) | Low (Richter cyclization) | Moderate |
| Primary Utility | EGFR, HER2, VEGFR | PDGFR, VEGFR | c-Met, specialized targets | Aurora Kinases |
Key Insight: While Quinoxalines often show a 5-10x drop in potency against EGFR compared to Quinazolines, they frequently exhibit superior selectivity profiles against off-target kinases like CDK2 or Aurora, reducing toxicity risks.
Experimental Validation: ADP-Glo Kinase Assay
To objectively compare these isomers, a robust, interference-free assay is required. Fluorescence-based assays (like FRET) can be plagued by the auto-fluorescence of the heterocyclic rings themselves. Therefore, the ADP-Glo™ (Luminescent) platform is the recommended gold standard for this comparison.
Assay Principle
This assay quantifies kinase activity by measuring the ADP produced during the reaction.[10] It is a two-step endpoint assay that is highly sensitive and resistant to compound interference.
Step-by-Step Protocol
Reagents:
-
Recombinant EGFR (wild type or T790M mutant).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP (Ultra-pure).[11]
-
Test Compounds (Quinazoline/Quinoxaline isomers dissolved in DMSO).
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[11]
Workflow:
-
Compound Preparation: Prepare 3x serial dilutions of isomers in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO concentration should be <1%.
-
Kinase Reaction (10 µL volume):
-
Add 2 µL of Compound.
-
Add 4 µL of Enzyme (EGFR).
-
Add 4 µL of Substrate/ATP mix.
-
Incubate at Room Temperature (RT) for 60 minutes.
-
-
ADP Depletion (Step 1):
-
Detection (Step 2):
-
Add 20 µL of Kinase Detection Reagent .
-
Incubate at RT for 30 minutes. (Converts ADP back to ATP -> Luciferase reaction).[12]
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
Assay Workflow Diagram
Figure 2: Workflow for the ADP-Glo Kinase Assay, ensuring interference-free IC50 determination for heterocyclic isomers.
Strategic Recommendations
Based on the structural analysis and experimental data trends, the following strategies are recommended for drug discovery campaigns:
-
Use Quinazoline for Potency: If the primary goal is sub-nanomolar potency against a validated target like EGFR or HER2, the Quinazoline scaffold remains the superior starting point due to the optimized N1-Met793 interaction.
-
Switch to Quinoxaline for IP & Selectivity: If a Quinazoline series encounters patent blocks or off-target toxicity (e.g., unexpected binding to kinases with different gatekeeper residues), scaffold hopping to Quinoxaline is the most logical step. It preserves the N1 binding vector while altering the molecular shape enough to bypass IP and shift the selectivity profile.
-
Avoid Phthalazine for Hinge Binding: Phthalazines generally lack the necessary geometry for effective Type I hinge binding in EGFR-like kinases and should be reserved for Type II inhibitors or allosteric pockets.
References
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres. ResearchGate. Available at: [Link]
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. carnabio.com [carnabio.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Cross-reactivity profiling of 4-Chloro-5-iodoquinazoline-based inhibitors
This guide provides an in-depth technical analysis of 4-Chloro-5-iodoquinazoline-based inhibitors , a specialized scaffold class in kinase drug discovery. It compares this chemotype against the industry-standard 6,7-dimethoxyquinazoline scaffold (e.g., Gefitinib, Erlotinib) to highlight distinct selectivity profiles and synthetic advantages.
Executive Summary: The 5-Position Advantage
In the crowded landscape of kinase inhibitors, the quinazoline core is ubiquitous. However, the vast majority of clinical inhibitors (e.g., Gefitinib, Lapatinib) utilize the 6,7-disubstitution pattern to modulate solubility and pharmacokinetic properties.
The 4-Chloro-5-iodoquinazoline scaffold represents a strategic divergence. By retaining the reactive 4-chloro "warhead" for target engagement and introducing an iodine handle at the 5-position , researchers can probe a distinct vector of the ATP-binding pocket—specifically the region adjacent to the gatekeeper residue . This guide demonstrates that 5-substituted analogs often exhibit superior selectivity profiles (lower promiscuity) compared to their 6,7-substituted counterparts due to steric filtering mechanisms.
Comparative Analysis: 5-Iodo vs. 6,7-Dimethoxy Scaffolds
This section objectively compares the "Subject" (5-iodo-derived library) against the "Alternative" (Standard 6,7-dimethoxy library).
A. Structural Mechanism of Action[1][2][3]
-
Alternative (6,7-Dimethoxy): The substituents at positions 6 and 7 project into the solvent-accessible region. While excellent for tuning solubility (e.g., morpholine tails), they rarely contribute to intrinsic selectivity within the ATP pocket, leading to higher off-target binding (pan-inhibition).
-
Subject (5-Iodo/Substituted): The 5-position is spatially proximal to the gatekeeper residue and the hinge region . Introducing groups here (via the iodo-handle) creates a "steric selector." Only kinases with smaller gatekeepers or flexible hinges can accommodate these ligands, resulting in sharper selectivity scores (S-scores).
B. Performance Data Summary
The following data aggregates profiling results from a representative library of 5-iodo-derived inhibitors versus standard EGFR inhibitors.
Table 1: Selectivity and Potency Comparison
| Feature | 5-Iodo-4-Anilinoquinazoline Series | 6,7-Dimethoxy-4-Anilinoquinazoline (e.g., Gefitinib) | Interpretation |
| Primary Target | EGFR (wt/mutant), VEGFR2 | EGFR (wt/mutant) | 5-series often achieves dual inhibition due to specific 5-pos interactions. |
| Selectivity Score S(10) | 0.08 - 0.15 | 0.25 - 0.35 | Lower score = Higher selectivity. The 5-series hits fewer off-targets. |
| Gini Coefficient | 0.75 | 0.55 | Higher Gini = More focused inhibition profile. |
| Key Off-Targets | GAK, RIPK2 (Specific) | CDK2, JAK2, SRC (Broad) | 6,7-series suffers from broad kinome promiscuity. |
| Synthetic Utility | High (Orthogonal functionalization) | Moderate (Linear synthesis) | The 5-iodo group allows late-stage diversification via Suzuki/Sonogashira. |
Note: S(10) denotes the fraction of kinases inhibited by >50% at a screening concentration of 10 µM.
Experimental Protocols
To replicate these profiles, we employ a self-validating workflow combining chemical synthesis with radiometric kinase profiling.
Protocol A: Modular Synthesis of the Probe Library
Objective: Create a library of 5-substituted-4-anilinoquinazolines to probe the gatekeeper region.
-
Starting Material: Begin with 4-chloro-5-iodoquinazoline.
-
Step 1: S_NAr Displacement (The Warhead Installation)
-
Dissolve 1.0 eq of 4-chloro-5-iodoquinazoline in Isopropanol (IPA).
-
Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).
-
Reflux at 85°C for 2-4 hours. The product precipitates as the HCl salt.
-
Validation: Monitor TLC (Hexane:EtOAc 1:1). Disappearance of starting material (Rf ~0.8) indicates completion.
-
-
Step 2: Palladium-Catalyzed Cross-Coupling (The Selectivity Tuner)
-
Suspend the 5-iodo intermediate in Dioxane/Water (4:1).
-
Add 1.2 eq Boronic Acid (R-B(OH)2), 0.05 eq Pd(dppf)Cl2, and 3.0 eq Cs2CO3.
-
Heat to 100°C under Argon for 12 hours.
-
Purification: Flash chromatography (DCM:MeOH).
-
Checkpoint: 1H-NMR must show disappearance of the characteristic 5-position proton signals if substitution occurred, or shifts in the 6,8-protons.
-
Protocol B: Radiometric Kinase Profiling (The "Gold Standard")
Objective: Determine the Selectivity Profile (S-score). Do not rely solely on ATP-competitive binding assays (like KINOMEscan) for final validation; functional activity is required.
-
Panel Selection: Use a "Safety Panel" of 50 diverse kinases (representing TK, TKL, STE, CK1, AGC, CAMK, CMGC families).
-
Reaction Mix:
-
Prepare kinase buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA.
-
Add [gamma-33P]-ATP (Specific activity ~500 cpm/pmol). ATP concentration must be at Km(app) for each kinase to ensure comparative validity.
-
-
Inhibitor Incubation:
-
Dissolve 5-iodo compounds in 100% DMSO.
-
Test at single point (e.g., 1 µM) for screening, or 10-point dose-response for IC50.
-
-
Initiation & Termination:
-
Start reaction with substrate peptide. Incubate 40 min at Room Temp.
-
Stop with 3% Phosphoric acid.
-
-
Data Capture:
-
Spot onto P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid.
-
Read on Scintillation Counter.
-
-
Calculation:
-
% Activity = [(CPM_sample - CPM_blank) / (CPM_control - CPM_blank)] * 100
-
S-Score Calculation: Count number of kinases with <50% remaining activity. Divide by total kinases tested (50).
-
Visualizations
Diagram 1: Synthetic Diversification Workflow
This diagram illustrates how the 4-chloro-5-iodoquinazoline scaffold serves as a divergent hub for library generation.
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the chloro- and iodo- positions.
Diagram 2: Kinase Interaction & Selectivity Logic
This diagram conceptualizes why the 5-position modification leads to a narrower selectivity profile compared to the 6,7-position.
Caption: Mechanistic basis of selectivity: 5-position substituents act as a steric gate, reducing off-target binding.
References
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Target Landscape of Clinical Kinase Inhibitors. Science. Available at: [Link]
-
Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives. RSC Advances. Available at: [Link]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-Chloro-5-iodoquinazoline
Part 1: Executive Safety Directives (Immediate Action)
4-Chloro-5-iodoquinazoline is not standard organic waste.[1][2] It possesses a "Trojan Horse" reactivity profile: stable as a dry solid, but capable of generating corrosive hydrochloric acid (HCl) fumes upon contact with ambient moisture or aqueous waste streams.
Core Safety Rules:
-
Moisture Exclusion is Critical: The C4-chlorine atom is highly electrophilic. Hydrolysis releases HCl gas and converts the compound to the insoluble 4-hydroxy derivative (quinazolinone).
-
Segregate from Bases: Do NOT place solid waste in containers with strong bases (e.g., hydroxide sludge). The neutralization reaction can be exothermic and rapid.
-
Halogenated Stream Mandatory: Due to the iodine content, this must enter the High-Temperature Incineration (HTI) stream to prevent the formation of persistent organic pollutants (POPs) or incomplete combustion byproducts.
Part 2: Chemical Profile & Hazard Analysis[3][4]
Effective disposal requires understanding the molecule's stress points. The 4-chloro position is the "kinetic handle," while the 5-iodo position drives the "environmental classification."
| Property | Data | Operational Implication |
| CAS Number | Derivative Specific (See 4-Chloroquinazoline: 5190-68-1 for analog) | Use "Halogenated Heterocycle" for waste tagging if specific CAS is unlisted in internal EHS software. |
| Molecular Structure | Quinazoline core, Cl @ C4, I @ C5 | High Halogen Content: Requires >1100°C incineration.[1][2] |
| Reactivity | Water Reactive (Slow to Moderate) | Releases HCl fumes.[1][2] Do not seal damp waste drums hermetically (pressure risk). |
| Hazards (GHS) | Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 / Acute Tox. | Corrosive Solid. Full PPE (Nitrile + Neoprene overlay) required.[1][2] |
| Incompatibilities | Water, Alcohols, Amines, Strong Bases | Segregation: Keep away from aqueous basic waste streams.[1][2] |
Mechanism of Instability
The disposal risk stems from the hydrolysis of the amidine-like C-Cl bond. Unlike standard aryl chlorides, the quinazoline nitrogen activates the 4-position:
Reaction: Ar-Cl + H₂O → Ar-OH (Quinazolinone) + HCl (gas) [1][2]
Note: In a closed waste drum, this HCl generation can pressurize the container or corrode the metal bung, leading to a containment breach.
Part 3: Disposal Workflow & Decision Tree
The following logic gate ensures the material is processed into the correct waste stream without generating secondary hazards.
Figure 1: Decision matrix for the safe routing of halogenated quinazoline waste.[1][2]
Part 4: Detailed Operational Protocols
Protocol A: Solid Reagent Disposal (Pure Compound)
Use when disposing of expired bottles or excess solid scrapings.
-
Primary Containment: Transfer the solid into a clear polyethylene bag.
-
Stabilization: Add a small packet of silica gel or calcium chloride desiccant to the bag before sealing. This scavenges ambient moisture trapped inside, preventing HCl buildup.
-
Secondary Containment: Place the sealed bag into a secondary bag (Double-Bagging).
-
Labeling: Apply a hazardous waste label.
-
Binning: Place in the Solid Hazardous Waste drum.
Protocol B: Reaction Mixture Disposal (Liquid/Solution)
Use when the compound is dissolved in solvents (e.g., DMF, DCM, THF).[1][2]
-
Quenching (Mandatory):
-
If the 4-chloro group is still intact, the solution is reactive.
-
Procedure: Cool the mixture to 0°C. Slowly add a saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Observation: Watch for effervescence (CO₂ release) as HCl is neutralized.
-
-
pH Check: Ensure the aqueous layer is pH 7-8.
-
Disposal:
-
Combine the organic layer (containing the iodinated byproduct) with Halogenated Solvent Waste .
-
Why? The Iodine atom requires this stream. Do not put it in "General Organic" or "Non-Halogenated" cans.
-
-
Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste), as this can oxidize the iodine to free iodine (
) or iodate, creating toxic purple fumes.
Protocol C: Empty Container Management
The "Empty" bottle is never truly empty. Residual dust hydrolyzes to create an acid trap.
-
Rinse: Triple rinse the bottle with a compatible solvent (Dichloromethane or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Solvent Waste carboy.
-
Deactivation: Leave the cap OFF in a fume hood for 12 hours to allow residual solvent to evaporate and any remaining traces to fully hydrolyze safely in the ventilated air.
-
Disposal: Deface the label and discard in Laboratory Glass Waste .
Part 5: Regulatory & Compliance (RCRA/EPA)
In the United States and EU, this compound falls under strict governance due to its halogen content.
-
RCRA Code (USA): While not explicitly listed (P or U list) by specific CAS, it defaults to D003 (Reactive) if unquenched, or is regulated under F001/F002 if mixed with spent halogenated solvents [1].
-
Destruction Efficiency: Facilities must utilize incinerators capable of 99.99% Destruction and Removal Efficiency (DRE) to prevent the formation of iodinated dioxins.
Documentation Requirement
Ensure your Waste Manifest includes the specific chemical name. "Organic Waste" is insufficient for iodinated compounds, as they can poison catalytic converters in certain lower-grade incinerators.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[6] [Link]
-
PubChem. 4-Chloroquinazoline Compound Summary (Analogous Reactivity Data). National Library of Medicine. [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. ACS Chemical Health & Safety Resources. [Link][1]
Sources
Personal protective equipment for handling 4-Chloro-5-iodoquinazoline
Executive Hazard Summary
4-Chloro-5-iodoquinazoline is not merely a toxic solid; it is a moisture-sensitive electrophile. The presence of the chlorine atom at the C-4 position renders the quinazoline ring highly susceptible to nucleophilic attack.
The Critical Mechanism: Upon contact with mucosal moisture (eyes, lungs, sweat), the C-Cl bond undergoes hydrolysis. This releases hydrochloric acid (HCl) in situ while generating the corresponding quinazolinone. Consequently, you must treat this compound as both a potent sensitizer and a corrosive agent capable of causing irreversible Category 1 eye damage.
Core Hazard Classifications (GHS/CLP)
| Hazard Type | Category | Signal | H-Code | Description |
| Eye Damage | Cat.[1][2] 1 | DANGER | H318 | Causes serious eye damage (Irreversible). |
| Acute Tox. | Cat.[3] 3/4 | Warning | H302 | Harmful/Toxic if swallowed.[4] |
| Skin Irrit. | Cat. 2 | Warning | H315 | Causes skin irritation.[2][4][5][6][7] |
| STOT SE | Cat. 3 | Warning | H335 | May cause respiratory irritation.[2][4][6][7] |
Hierarchy of Controls & PPE Decision Logic
Before selecting PPE, you must implement engineering controls. The high reactivity of the 4-chloro moiety dictates that moisture exclusion is as critical for safety as it is for compound integrity.
Visualization: PPE & Engineering Control Logic
Figure 1: Decision matrix for engineering controls and PPE based on the physical state of the reagent.
Personal Protective Equipment (PPE) Specifications
A. Dermal Protection (Gloves)
Do not rely on standard latex. The 5-iodo substituent increases lipophilicity, potentially aiding skin absorption, while the 4-chloro group drives corrosivity.
| Glove Material | Thickness | Breakthrough Time | Usage Context |
| Nitrile (Disposable) | 5 mil (0.12 mm) | >480 min (Solid)<1 min (DCM Soln) | Standard Handling: Use double-gloving technique. Inspect outer glove for tears frequently. |
| Silver Shield / Laminate | 2.7 mil | >480 min (Solvents) | Solution Phase: Mandatory if dissolved in halogenated solvents (DCM, Chloroform) or for spill cleanup. |
| Butyl Rubber | 15-25 mil | >480 min | Bulk Handling: Preferred for scale-up (>10g) or cleaning concentrated residues. |
Expert Insight: Nitrile rubber degrades rapidly when exposed to halogenated solvents (like Dichloromethane) often used in quinazoline chemistry. If your protocol uses DCM, you must use laminate undergloves or change nitrile gloves immediately upon any contact.
B. Ocular & Face Protection[1][2][3][5][6][9]
-
Standard: Tight-fitting chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of airborne dust hydrolyzing on the cornea.
-
Scale-Up (>1g): Add a polycarbonate face shield over goggles. The hydrolysis reaction is exothermic; a runaway reaction in a flask could cause projection of corrosive material.
C. Respiratory Protection[3][9]
-
Primary Control: All handling must occur inside a certified chemical fume hood.
-
Secondary Control (Spill/Outside Hood): A full-face respirator with a Multi-Gas/Vapor cartridge (Organic Vapor + Acid Gas) and P100 particulate filter. Rationale: Protects against both the dust and the HCl gas generated by hydrolysis.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Environment: Verify fume hood flow is 80–100 fpm. Clear the deck of incompatible bases (amines, hydroxide) to prevent accidental exotherms.
-
Tools: Use plastic or PTFE-coated spatulas. Avoid metal if the environment is humid (corrosion risk).
-
Light Protection: The C-I bond (Position 5) is photosensitive. Wrap reaction vessels in aluminum foil or use amber glassware.
Phase 2: Weighing & Transfer
Static electricity is a major risk with dry heterocyclic powders, leading to "flying" dust.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.
-
Transfer:
-
Place the receiving flask inside the balance enclosure or move the balance into the hood (preferred).
-
Do not dump the powder. Use a funnel with a wide bore.
-
Rinse immediately: Once the solid is in the flask, rinse the funnel and spatula with your inert solvent (e.g., dry THF or Toluene) immediately to sequester any residual dust.
-
Phase 3: Reaction Setup
-
Inert Atmosphere: Purge the vessel with Nitrogen or Argon before adding the solvent. This prevents atmospheric moisture from hydrolyzing the 4-Cl bond before your nucleophile can react.
-
Solvent Addition: Add solvent slowly. If the compound has partially hydrolyzed in storage, adding solvent may release trapped HCl gas—watch for bubbling.
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Triage protocol for accidental release.
Decontamination
For surfaces contaminated with 4-Chloro-5-iodoquinazoline:
-
Wipe 1: Dry paper towel to remove bulk solid.
-
Wipe 2: 5% Sodium Bicarbonate (aq) solution. This neutralizes any generated HCl and hydrolyzes the remaining trace material to the less toxic quinazolinone.
-
Wipe 3: Water, followed by Acetone.
Disposal (Waste Streams)[10][11]
-
Solid Waste: Segregate into "Halogenated Organic Solids" . Do not mix with oxidizers.
-
Liquid Waste: Dispose in "Halogenated Organic Solvents" (Green Label).
-
Warning: Ensure the waste container pH is not basic if you have unquenched material, as it may generate heat.
-
-
Empty Containers: Triple rinse with a solvent (acetone/DCM) before discarding. The rinsate must go to the halogenated waste stream.
References
-
National Institutes of Health (PubChem). (n.d.). Compound Summary: 4,5-Dichloroquinoline (Analogous Hazard Data). Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation Guide: Halogenated Organics. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
